molecular formula C13H10Cl2 B046534 4-Chlorobenzhydryl chloride CAS No. 134-83-8

4-Chlorobenzhydryl chloride

Cat. No.: B046534
CAS No.: 134-83-8
M. Wt: 237.12 g/mol
InChI Key: ALKWTKGPKKAZMN-UHFFFAOYSA-N
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Description

4-Chlorobenzhydryl chloride is a versatile and highly valuable chemical intermediate in advanced organic synthesis and pharmaceutical research. This compound, characterized by its reactive benzhydryl chloride moiety and a chloro substituent, serves as a critical building block for the construction of more complex molecular architectures. Its primary research applications include its role as a precursor in the synthesis of diarylmethane derivatives, which are core structural motifs in various pharmacologically active compounds. Furthermore, it is extensively utilized in the development of ligands, functional materials, and as an alkylating agent in methodological studies. The benzhydryl center offers steric bulk and stability, while the chloride leaving group facilitates nucleophilic substitution reactions, allowing for the introduction of the 4-chlorobenzhydryl group into nitrogen, oxygen, and sulfur nucleophiles to form protected amines, ethers, and thioethers. Researchers value this reagent for its utility in creating chemical libraries for drug discovery, particularly in areas targeting central nervous system (CNS) disorders, and for its application in material science for modifying polymer backbones. This product is provided with high purity to ensure consistent and reliable results in your synthetic workflows.

Properties

IUPAC Name

1-chloro-4-[chloro(phenyl)methyl]benzene
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InChI

InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
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InChI Key

ALKWTKGPKKAZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10Cl2
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DSSTOX Substance ID

DTXSID80874382
Record name Benzene, 1-chloro-4-(chlorophenylmethyl)-
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Molecular Weight

237.12 g/mol
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CAS No.

134-83-8
Record name 4-Chlorobenzhydryl chloride
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Record name 4-Chlorobenzhydryl chloride
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Record name Benzene, 1-chloro-4-(chlorophenylmethyl)-
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Record name α,4-dichloro-α-phenyltoluene
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Record name 4-CHLOROBENZHYDRYL CHLORIDE
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Foundational & Exploratory

4-Chlorobenzhydryl Chloride (CAS 134-83-8): A Comprehensive Physicochemical and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Chlorobenzhydryl chloride (CAS No. 134-83-8), a versatile chemical intermediate crucial in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] This document consolidates key data, outlines detailed synthetic protocols, and presents a logical workflow for its preparation to support research and development activities.

Core Physicochemical Properties

This compound, with the IUPAC name 1-chloro-4-[chloro(phenyl)methyl]benzene, is a chlorinated aromatic compound.[1][][4][5] It typically presents as a colorless to light yellow liquid or oil.[][6][7] The molecule's reactivity is primarily dictated by the benzhydryl chloride moiety, where the chlorine atom acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.[1] This reactivity is fundamental to its role as a building block in organic synthesis.[1] The compound is also noted to be moisture-sensitive, necessitating handling under anhydrous conditions to prevent hydrolysis to the corresponding 4-chlorobenzhydrol (B192747).[8][9]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReference
CAS Number 134-83-8[1][2][][8][9][10]
Molecular Formula C₁₃H₁₀Cl₂[2][][9][10]
Molecular Weight 237.12 g/mol [1][][9][10]
Appearance Colorless to light yellow liquid/oil[][6][7]
Boiling Point 159-160 °C at 2 mmHg[1][][6][8][9][10]
Density 1.239 - 1.240 g/cm³ at 25 °C[1][][8][9][11]
Refractive Index 1.602 - 1.604 at 20 °C[8][9][10][11]
Flash Point >113 °C (>230 °F)[1][6][8][9][10][12]
Solubility Immiscible with water.[1][9][10] Slightly soluble in chloroform, methanol, and dichloromethane (B109758).[][7] Soluble in organic solvents like ether.[2]
Vapor Pressure 7.67 x 10⁻⁵ mmHg at 25 °C[9][10]
Purity >95% to >98%[1][]

Reactivity and Applications

The primary reactivity of this compound lies in the facile displacement of the benzylic chloride by nucleophiles.[1] This property is extensively utilized in the synthesis of diarylmethane derivatives, which are core structures in many pharmacologically active molecules, including antihistamines like chlorcyclizine (B1668710) and cetirizine.[1] It also serves as a precursor for novel benzhydrylpiperazine derivatives that have shown cytotoxic properties against various cancer cell lines.[1][7] The compound is an important intermediate for producing fine chemicals, UV absorbers, and ligands.[1]

Experimental Protocols: Synthesis of this compound

Method 1: Chlorination of 4-Chlorobenzhydrol with Thionyl Chloride

This method involves the reaction of 4-chlorobenzhydrol with thionyl chloride.[1][13]

  • Dissolution: Dissolve 4-chlorobenzhydrol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (MDC).

  • Addition of Reagent: Add thionyl chloride (SOCl₂) (typically 1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude this compound.[13] The product can be used in subsequent steps without further purification or can be purified by vacuum distillation.

Method 2: Chlorination of 4-Chlorobenzhydrol with Concentrated Hydrochloric Acid

This protocol utilizes concentrated hydrochloric acid for the chlorination reaction.[1][7][10][14]

  • Reaction Setup: In a reaction vessel, combine the solution of 4-chlorobenzhydrol in toluene (B28343) (prepared from the reduction of 4-chlorobenzophenone) with concentrated hydrochloric acid.[10][14]

  • Heating: Heat the biphasic mixture to 60 °C and maintain this temperature with stirring for approximately 2.5 hours.[1][10][14]

  • Cooling and Separation: Cool the reaction mixture to 20 °C, which will result in the separation of the organic and aqueous layers.[1][10][14]

  • Neutralization and Drying: Separate the organic (toluene) layer and wash it with a 10% aqueous sodium carbonate solution until the pH is neutral (pH 7).[1][10][14]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[1][10][14] The resulting toluene solution containing this compound is often used directly in the next synthetic step without isolation.[1][7][10][14]

Synthetic Workflow Visualization

The logical relationship in the synthesis of this compound and its subsequent use in preparing a key intermediate, 1-(4-chlorobenzhydryl)piperazine, is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 4-Chlorobenzophenone B 4-Chlorobenzhydrol A->B NaBH4, Methanol/THF C This compound (CAS 134-83-8) B->C SOCl2 or Conc. HCl/Toluene E 1-(4-Chlorobenzhydryl)piperazine C->E D Piperazine D->E

Caption: Synthetic pathway from 4-Chlorobenzophenone to 1-(4-Chlorobenzhydryl)piperazine.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][4][9][11] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including impervious gloves, tightly sealed goggles, and protective clothing.[1] Store the compound in a cool, dry, and locked area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][6] Due to its moisture sensitivity, storage under an inert atmosphere is recommended.[9][10]

References

Spectroscopic Profile of 4-Chlorobenzhydryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectroscopic data of 4-Chlorobenzhydryl chloride (C₁₃H₁₀Cl₂), a key intermediate in organic synthesis. This document presents available ¹H NMR data and predicted ¹³C NMR data, complete with experimental protocols and structural visualizations to aid in research and development.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables summarize the ¹H and predicted ¹³C NMR data.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The observed chemical shifts are presented in Table 1.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

Chemical Shift (ppm)MultiplicityAssignment
7.34 - 7.31MultipletAromatic Protons
7.28MultipletAromatic Protons
6.047SingletBenzhydryl Proton (-CH)

Note: Detailed peak assignments and coupling constants are not fully available in the referenced literature. The aromatic region (7.28-7.34 ppm) corresponds to the nine protons of the two phenyl rings. The downfield singlet at 6.047 ppm is characteristic of the methine proton situated between the two aromatic rings and bonded to a chlorine atom.

¹³C NMR Spectroscopic Data (Predicted)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~140-142Quaternary Carbon (C-Cl on phenyl)
~138-140Quaternary Carbon (ipso-C of unsubstituted phenyl)
~128-130Aromatic CH (ortho/meta to Cl)
~127-129Aromatic CH (unsubstituted phenyl)
~65-70Benzhydryl Carbon (-CHCl)

Note: These are estimated values and require experimental verification.

Experimental Protocols

The following section outlines a general procedure for the acquisition of NMR spectra for compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition
  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and a general workflow for NMR analysis.

G Chemical Structure of this compound cluster_phenyl1 cluster_phenyl2 C1 C C2 C C1->C2 CH CH C1->CH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Cl2 Cl C10->Cl2 C12 C C11->C12 C12->C7 CH->C7 Cl1 Cl CH->Cl1

Caption: Molecular graph of this compound.

G General NMR Analysis Workflow A Sample Preparation (Dissolution in CDCl3) B NMR Spectrometer (Data Acquisition) A->B C FID Signal B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E NMR Spectrum D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structural Elucidation F->G

Caption: A simplified workflow for NMR spectroscopic analysis.

References

The Dual-Faced Reactivity: A Technical Guide to the Nucleophilic Substitution Mechanism of 4-Chlorobenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the SN1/SN2 Dichotomy of a Key Pharmaceutical Intermediate

This technical guide offers an in-depth exploration of the nucleophilic substitution mechanism of 4-Chlorobenzhydryl chloride (CAS 134-83-8), a critical intermediate in the synthesis of numerous pharmaceuticals, including antihistamines like hydroxyzine (B1673990) and cetirizine.[][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing a detailed analysis of the factors governing its reactivity, quantitative kinetic data from analogous systems, and detailed experimental protocols.

The core of this compound's utility lies in the reactivity of its benzylic chloride.[3][4] As a secondary benzylic halide, it occupies a mechanistic crossroads, capable of reacting through both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. The prevailing mechanism is a function of the reaction environment, specifically the nucleophile's strength and the solvent's properties. Understanding and controlling this mechanistic duality is paramount for optimizing synthetic routes and maximizing yields of high-purity active pharmaceutical ingredients.

Core Mechanistic Principles: A Balancing Act

The nucleophilic substitution at the benzylic carbon of this compound involves the replacement of the chloride leaving group by a nucleophile. The timing of bond-breaking and bond-making events defines the two competing mechanisms.

The SN1 Pathway: This is a stepwise mechanism initiated by the spontaneous dissociation of the carbon-chlorine bond to form a resonance-stabilized secondary benzylic carbocation. This step is slow and rate-determining. The planar carbocation is then rapidly attacked by a nucleophile from either face, often leading to a racemic mixture of products if the carbon is chiral. The stability of the benzhydryl cation, due to charge delocalization across both phenyl rings, makes this pathway particularly accessible. Polar, protic solvents (e.g., water, ethanol) are effective at stabilizing this ionic intermediate and promoting the SN1 mechanism.

The SN2 Pathway: This mechanism is a single, concerted step. The nucleophile attacks the electrophilic benzylic carbon from the side opposite the chlorine leaving group (a "backside attack"). Bond formation and bond cleavage occur simultaneously through a five-coordinate transition state. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) which solvate the cation but not the nucleophile, enhancing its reactivity.

The structure of this compound—a secondary halide with significant resonance stabilization potential but also moderate steric hindrance—places it in the borderline region where both mechanisms are viable.

logical_relationship sub 4-Chlorobenzhydryl Chloride sn1 SN1 Mechanism (Carbocation Intermediate) sub->sn1 Weak Nucleophile Polar Protic Solvent sn2 SN2 Mechanism (Concerted) sub->sn2 Strong Nucleophile Polar Aprotic Solvent borderline Borderline/ Mixed Mechanism sub->borderline Intermediate Conditions

Figure 1. Logical flow illustrating the influence of reaction conditions on the nucleophilic substitution mechanism.

Quantitative Kinetic Analysis: The Grunwald-Winstein Correlation

To quantitatively assess the mechanism of solvolysis reactions, the extended Grunwald-Winstein equation is a powerful tool. It correlates the rate of solvolysis (k) in a given solvent with the solvent's ionizing power (Y) and its nucleophilicity (N):

log(k/k₀) = lN + mY

Here, k₀ is the rate in the reference solvent (80% aqueous ethanol), m is the sensitivity of the substrate to solvent ionizing power, and l is its sensitivity to solvent nucleophilicity.

  • A high m value (≈1.0) and a low l value suggest an SN1 mechanism , where the rate is highly dependent on the solvent's ability to stabilize the carbocation intermediate.

  • A low m value (<0.5) and a high l value (>1.5) indicate an SN2 mechanism , where the rate is more dependent on the nucleophilic participation of the solvent in a concerted step.

Solvent System (v/v)NT (Nucleophilicity)YCl (Ionizing Power)k x 10⁵ (s⁻¹) for Ph₂CHCl at 25°C
100% Ethanol (B145695)0.37-2.521.04
90% Ethanol0.16-0.9311.2
80% Ethanol0.000.0037.1
70% Ethanol-0.200.77113
50% Ethanol-0.412.19855
100% Methanol0.17-1.1210.3
80% Methanol-0.010.94214
90% Acetone-0.37-2.390.912
80% Acetone-0.37-0.8513.5
97% TFE-H₂O (w/w)-2.702.831170
Table 1: Solvolysis rate constants (k), solvent nucleophilicity (NT), and ionizing power (YCl) for the parent compound, benzhydryl chloride, at 25°C. Data adapted from Koh, H. J., et al. (2009).[5]

Analysis of this data using the extended Grunwald-Winstein equation yields an l value of 1.19 and an m value of 1.00 for benzhydryl chloride.[5] The high m value strongly indicates a mechanism with substantial SN1 character, where the transition state is highly polarized and resembles a carbocation. However, the significant l value of 1.19 reveals considerable sensitivity to solvent nucleophilicity, pointing to a dissociative SN2 mechanism where the solvent provides nucleophilic assistance to the departing leaving group.[5] This confirms the borderline nature of the reaction, leaning heavily towards an ionization-based pathway but still influenced by the nucleophile.

Mechanistic Pathways Visualized

The two primary mechanistic routes for nucleophilic substitution on this compound are depicted below.

SN1_Pathway reactant This compound intermediate Resonance-Stabilized Carbocation + Cl⁻ reactant->intermediate Slow, Rate-Determining Ionization product Substitution Product intermediate->product Fast Attack nucleophile Nucleophile (Nu:) nucleophile->intermediate

Figure 2. The SN1 pathway involving a resonance-stabilized carbocation intermediate.

SN2_Pathway reactant This compound ts Trigonal Bipyramidal Transition State reactant->ts Concerted Step product Substitution Product (Inverted Stereochemistry) ts->product nucleophile Nucleophile (Nu:) nucleophile->ts

Figure 3. The SN2 pathway involving a single, concerted transition state.

Experimental Protocols

Synthesis of this compound from 4-Chlorobenzhydrol (B192747)

This protocol describes a common laboratory synthesis of the title compound.

Materials:

  • 4-Chlorobenzhydrol

  • Toluene (B28343)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Dissolve 4-chlorobenzhydrol in toluene in a round-bottom flask.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to 60°C and maintain this temperature with stirring for 2.5 hours.

  • Cool the mixture to room temperature (approx. 20°C), at which point two distinct layers (organic and aqueous) should form.

  • Transfer the mixture to a separatory funnel and separate the layers. Retain the upper organic (toluene) layer.

  • Wash the organic layer with 10% aqueous sodium carbonate solution until the aqueous washings are neutral (pH ≈ 7).

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting toluene solution containing this compound can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to isolate the crude product.[4]

Kinetic Analysis of Solvolysis by Conductometry

This protocol outlines a method for determining the first-order rate constant of solvolysis for a benzhydryl halide.

kinetic_workflow start Prepare Solvent Mixture (e.g., 80% Ethanol) thermostat Thermostat Solvent (30 mL) in Conductance Cell to 25.0 ± 0.1 °C start->thermostat inject Inject 0.25 mL of Stock Solution into Solvent and Start Data Acquisition thermostat->inject prepare_stock Prepare 0.2 M Substrate Stock Solution in Acetonitrile prepare_stock->inject monitor Record Conductance vs. Time until Reaction is Complete (>10 half-lives) inject->monitor analyze Calculate First-Order Rate Constant (k) from Conductance Data monitor->analyze

Figure 4. Experimental workflow for the kinetic analysis of solvolysis using conductometry.

Equipment:

  • Conductivity meter with a conductance cell

  • Thermostatic water bath (accurate to ±0.1°C)

  • Volumetric flasks and pipettes

  • Microsyringe

Procedure:

  • Solvent Preparation: Prepare the desired aqueous binary solvent mixture (e.g., 80% ethanol / 20% water v/v).

  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 0.2 M) in a dry, inert solvent like acetonitrile.

  • Setup: Place a precise volume (e.g., 30.0 mL) of the chosen solvent into the conductance cell. Allow the cell to equilibrate in the thermostatic bath at the desired temperature (e.g., 25.0°C) for at least 15 minutes.

  • Initiation: Use a microsyringe to inject a small, precise volume (e.g., 0.25 mL) of the substrate stock solution into the stirred solvent. Immediately begin recording the conductance as a function of time. The solvolysis reaction produces HCl, which increases the conductivity of the solution.

  • Data Acquisition: Continue monitoring until the conductance reaches a stable plateau, indicating the reaction is complete.

  • Calculation: The first-order rate constant, k, can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t and G∞ is the final, infinite-time conductance. The slope of this line will be -k.[6]

Conclusion

The nucleophilic substitution of this compound is best described as operating on a mechanistic continuum between the SN1 and SN2 pathways. Quantitative kinetic analysis of the parent benzhydryl chloride system reveals a dissociative process with significant carbocation character at the transition state (m = 1.00), classifying it as a borderline mechanism that leans heavily towards SN1.[5] However, the reaction retains a notable sensitivity to solvent nucleophilicity (l = 1.19), indicating that the nucleophile plays a role in the rate-determining step, a hallmark of SN2 character.[5] For professionals in drug development, this understanding is crucial. By carefully selecting strong nucleophiles and polar aprotic solvents, the reaction can be pushed towards a more predictable SN2 pathway, while the use of weak nucleophiles in polar protic solvents will favor the SN1 route. This ability to manipulate the reaction mechanism allows for greater control over product distribution, stereochemistry, and overall synthetic efficiency.

References

Solubility Profile of 4-Chlorobenzhydryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorobenzhydryl chloride (CAS No. 134-83-8), a key intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for designing, optimizing, and scaling up synthetic routes, as well as for developing purification and formulation strategies.

Core Concepts: Solubility of this compound

This compound is a non-polar molecule due to the presence of two phenyl rings and a chloro-substituent. Its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for non-polar organic solvents. Conversely, it is immiscible with water.[1][2]

Qualitative Solubility Overview

Available data indicates the following qualitative solubility profile for this compound:

  • Soluble in: Non-polar organic solvents, dichloromethane, and ether.[3]

  • Slightly soluble in: Chloroform and methanol.[][5]

  • Insoluble/Immiscible in: Water.[1][2]

Quantitative Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Illustrative Solubility ( g/100 mL) at 25°C
HexaneC₆H₁₄1.88> 50
TolueneC₇H₈2.38> 50
DichloromethaneCH₂Cl₂9.08> 40
ChloroformCHCl₃4.81~20
Ethyl AcetateC₄H₈O₂6.02> 30
AcetoneC₃H₆O20.7~15
EthanolC₂H₅OH24.5< 10
MethanolCH₃OH32.7< 5
WaterH₂O80.1Immiscible

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a given organic solvent. This protocol is based on the isothermal shake-flask method, a standard technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (PTFE, 0.22 μm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Calculate the solubility in g/100 mL.

  • Quantitative Analysis (e.g., by HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

Visualizing Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental and logical processes involved in assessing the solubility of this compound, the following diagrams are provided.

experimental_workflow start Start: Solubility Determination prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Excess Solute to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.22µm Syringe Filter sample->filter analysis Quantitative Analysis filter->analysis hplc HPLC Analysis analysis->hplc Volatile Solvent gravimetric Gravimetric Analysis analysis->gravimetric Non-Volatile Solvent end End: Determine Solubility hplc->end gravimetric->end

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship substance This compound property Solubility substance->property application Applications property->application solvent Solvent Properties solvent->property polarity Polarity (Like Dissolves Like) polarity->solvent temp Temperature temp->property pressure Pressure (Primarily for Gases) pressure->property synthesis Reaction Medium Selection application->synthesis purification Crystallization/Chromatography application->purification formulation Drug Formulation application->formulation

Caption: Factors influencing and applications of this compound solubility.

References

An In-depth Technical Guide to the Moisture Sensitivity and Handling of 4-Chlorobenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of 4-Chlorobenzhydryl chloride, a critical intermediate in pharmaceutical synthesis. Due to its susceptibility to hydrolysis, stringent handling and storage protocols are imperative to maintain its chemical integrity and ensure the safety of laboratory personnel. This document outlines the compound's physicochemical properties, degradation pathways, recommended handling procedures, and analytical methodologies for monitoring its stability.

Introduction to this compound

This compound (CAS No. 134-83-8) is a halogenated aromatic hydrocarbon widely utilized as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably antihistamines such as Cetirizine.[1][2] Its chemical structure, featuring a reactive benzylic chloride, makes it highly susceptible to nucleophilic substitution reactions, which is advantageous for synthesis but also renders it prone to degradation by atmospheric moisture.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental design.

PropertyValueReferences
Molecular Formula C₁₃H₁₀Cl₂[5][6][7]
Molecular Weight 237.13 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[6][8][9]
Boiling Point 159-160 °C @ 2 mmHg[3]
Density 1.240 g/mL at 25 °C[10]
Solubility Immiscible in water. Soluble in organic solvents like chloroform, dichloromethane, and methanol.[3][11]
Flash Point >113 °C (>235.4 °F)[5]
Moisture Sensitivity Hygroscopic and moisture-sensitive[2][3][5][6][10][12]

Moisture Sensitivity and Degradation Pathway

The paramount concern when handling this compound is its sensitivity to moisture.[2][5][10] The presence of water leads to a hydrolysis reaction, which is the primary degradation pathway.

Hydrolysis Reaction

Exposure to water results in the nucleophilic substitution of the benzylic chloride by a hydroxyl group, yielding 4-chlorobenzhydrol (B192747) and hydrochloric acid (HCl) as byproducts.[4] The generation of corrosive HCl gas is a significant safety hazard.[5][13]

Hydrolysis_Pathway cluster_products Products 4-Chlorobenzhydryl_chloride This compound Products Hydrolysis Products 4-Chlorobenzhydryl_chloride->Products Hydrolysis Water H₂O (Moisture) Water->Products 4-chlorobenzhydrol 4-chlorobenzhydrol HCl Hydrochloric Acid (HCl)

Hydrolysis of this compound.

Handling and Storage Precautions

To mitigate the risks associated with moisture sensitivity and the corrosive nature of this compound and its degradation products, the following handling and storage procedures are mandatory.

Personal Protective Equipment (PPE)

Given that this compound causes severe skin burns and eye damage, appropriate PPE is essential.[5][8][10]

PPE ItemSpecification
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and protective clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling outside of a fume hood or in case of a spill.
Storage Conditions

Proper storage is critical to maintaining the stability of this compound.

ParameterRecommendation
Temperature Store in a cool, dry place.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and air.[1][14]
Container Keep in a tightly closed, original container. Containers should be sealed with moisture-tight caps.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and amines.[5][10]
Storage Area A designated corrosives area with adequate ventilation is required.[5]
Handling Workflow

The following workflow should be adopted when handling this compound to minimize exposure to moisture.

Handling_Workflow start Start prepare_ppe Don appropriate PPE start->prepare_ppe prepare_workspace Prepare inert atmosphere workspace (Glove box or Schlenk line) prepare_ppe->prepare_workspace transfer_reagent Transfer reagent using dry glassware and syringes prepare_workspace->transfer_reagent reaction_setup Set up reaction under inert atmosphere transfer_reagent->reaction_setup quench_and_workup Quench reaction and perform work-up reaction_setup->quench_and_workup waste_disposal Dispose of waste in designated containers quench_and_workup->waste_disposal cleanup Clean and decontaminate workspace waste_disposal->cleanup end End cleanup->end

Workflow for handling moisture-sensitive reagents.

Experimental Protocols

The following sections outline protocols for assessing the moisture sensitivity of this compound and for the analytical quantification of the compound and its primary degradation product.

Protocol for Forced Hydrolysis Study

This protocol is adapted from the principles outlined in the ICH Q1A (R2) guidelines for stability testing and is designed to assess the impact of moisture on this compound.[3][5][10][15]

Objective: To evaluate the stability of this compound in the presence of water and to identify and quantify the primary degradation product, 4-chlorobenzhydrol.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Anhydrous solvent (e.g., acetonitrile)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of anhydrous acetonitrile to create a stock solution.

  • Stress Conditions:

    • Transfer a known volume of the stock solution to separate reaction vessels.

    • To one vessel, add a specific volume of HPLC-grade water to initiate hydrolysis. A typical starting point is a 1:1 ratio of organic solvent to water.

    • Maintain the reaction vessels at a controlled temperature (e.g., 40 °C).

    • A control sample with only the anhydrous solvent should be run in parallel.

  • Time Points: Withdraw aliquots from the reaction vessels at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately quench the reaction by diluting the aliquots with the mobile phase to stop further degradation.

    • Analyze the samples by a validated stability-indicating HPLC method (see section 5.3).

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of 4-chlorobenzhydrol formed at each time point.

    • Plot the degradation profile over time.

Protocol for Hygroscopicity Determination

This protocol is based on gravimetric methods to determine the hygroscopic nature of this compound.[2][4][16]

Objective: To quantify the amount of moisture absorbed by this compound under specific humidity conditions.

Materials:

  • This compound

  • Analytical balance (at least 4-decimal place accuracy)

  • Controlled humidity chamber or desiccator with a saturated salt solution to maintain a constant relative humidity (RH).

  • Weighing bottles

Procedure:

  • Initial Weighing: Accurately weigh a clean, dry weighing bottle (W₁). Add a known amount of this compound to the weighing bottle and record the initial weight (W₂).

  • Exposure to Humidity: Place the open weighing bottle in a controlled humidity chamber (e.g., 75% RH) at a constant temperature (e.g., 25 °C).

  • Periodic Weighing: At regular intervals (e.g., 24, 48, 72 hours), remove the weighing bottle from the chamber and immediately weigh it (W₃).

  • Data Analysis: Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorbed = [(W₃ - W₂) / (W₂ - W₁)] * 100

Analytical Method for Stability Monitoring

A stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation product, 4-chlorobenzhydrol. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[17][18]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Gas chromatography (GC) can also be employed for the analysis of this compound and related chlorinated hydrocarbons.[19][20]

Conclusion

This compound is a valuable chemical intermediate whose utility is intrinsically linked to its purity and stability. Its pronounced sensitivity to moisture necessitates a comprehensive understanding of its degradation pathway and the implementation of rigorous handling and storage protocols. By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity of this compound, promote a safe laboratory environment, and contribute to the successful development of pharmaceutical products.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Chlorobenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzhydryl chloride (CAS No. 134-83-8) is a pivotal intermediate in organic and medicinal chemistry. Its reactivity is dominated by the benzhydryl chloride moiety, which features a chlorine atom on a benzylic carbon, making it an excellent leaving group for nucleophilic substitution reactions. This reactivity profile is extensively exploited in the pharmaceutical industry, particularly for the synthesis of diarylmethane derivatives which form the structural core of numerous pharmacologically active compounds, most notably antihistamines. This technical guide provides a detailed exploration of the core chemical reactions involving this compound, with a focus on nucleophilic substitution. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in research and drug development.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The stability of the resulting secondary benzhydryl carbocation, which is resonance-stabilized by the two phenyl rings, suggests that these reactions often proceed through an S(_N)1 or an S(_N)1-like mechanism. This allows for the facile introduction of the 4-chlorobenzhydryl group onto a wide variety of nitrogen, oxygen, and sulfur nucleophiles.[1][2]

Reactions with Nitrogen Nucleophiles

The alkylation of amines with this compound is the most widely documented and industrially significant application of this reagent. This reaction is fundamental to the synthesis of several first and second-generation antihistamines, including Cetirizine, Chlorcyclizine, and Meclizine. The key step is the formation of a carbon-nitrogen bond, typically by reacting this compound with piperazine (B1678402) or its derivatives.[3][4]

NucleophileProductSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
Piperazine1-(4-Chlorobenzhydryl)piperazineToluene (B28343), DMF80, then reflux1492%[4][5]
Piperazine1-(4-Chlorobenzhydryl)piperazineButanoneReflux1857%[5]
1-(2-Hydroxyethyl)piperazine1-(4-Chlorobenzhydryl)-4-(2-hydroxyethyl)piperazineTolueneBoiling487.7%Patent RU2204556C2
1-(2-Hydroxyethyl)piperazine1-(4-Chlorobenzhydryl)-4-(2-hydroxyethyl)piperazineAcetoneBoiling1485%Patent RU2204556C2

This protocol outlines a high-yield synthesis of a key intermediate for various antihistamines.[4][5]

Materials:

  • This compound (4-CBC)

  • Piperazine (anhydrous)

  • Toluene

  • Dimethylformamide (DMF)

  • Potassium Iodide (KI)

  • Concentrated Hydrochloric Acid (HCl)

  • 30% Sodium Hydroxide (NaOH) solution

  • Methylene dichloride (MDC)

Procedure:

  • In a suitable reaction vessel, combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of anhydrous piperazine with 15 mL of toluene.

  • Heat the mixture to 80°C and stir for 30 minutes.

  • To this heated mixture, add a solution of this compound in toluene while maintaining the temperature at 80°C.

  • Continue stirring at 80°C for 2 hours, then increase the temperature to reflux and maintain for 12 hours.

  • After the reaction is complete, cool the mixture to 20°C.

  • Wash the toluene layer twice with 20 mL portions of water.

  • Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at a temperature of 5-10°C.

  • Filter the reaction mixture and separate the aqueous layer from the filtrate.

  • Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain the temperature at 20°C for 2 hours to allow for precipitation.

  • Filter the solid product, suction dry, and dry in an oven at 50°C for 3 hours.

  • The expected yield of 1-(4-Chlorobenzhydryl)piperazine is approximately 92%.[5]

G Reactants Reactants: 4-CBC, Piperazine, KI, DMF, Toluene Heating Heat to 80°C Stir 30 min Reactants->Heating Addition Add 4-CBC Solution Maintain 80°C, 2h Heating->Addition Reflux Reflux 12 hours Addition->Reflux Workup Cool & Aqueous Workup (Wash, Acidify, Separate) Reflux->Workup Isolation Neutralize & Precipitate (NaOH) Workup->Isolation Product Final Product: 1-(4-Chlorobenzhydryl)piperazine (Filter & Dry) Isolation->Product

Workflow for the synthesis of 1-(4-Chlorobenzhydryl)piperazine.

Reactions with Oxygen and Sulfur Nucleophiles

While less documented with specific protocols for this compound itself, the compound readily undergoes substitution reactions with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively.[1] These reactions are analogous to the well-known Williamson ether synthesis, where an alkoxide or thiolate anion acts as the nucleophile.

Given the S(_N)1-propensity of the substrate, these reactions can also occur under neutral or acidic conditions with the alcohol or thiol acting as the nucleophile (solvolysis), particularly at elevated temperatures.

G Start This compound N_nuc Nitrogen Nucleophile (e.g., Piperazine, R₂NH) Start->N_nuc Alkylation O_nuc Oxygen Nucleophile (e.g., R-OH, RO⁻) Start->O_nuc Etherification S_nuc Sulfur Nucleophile (e.g., R-SH, RS⁻) Start->S_nuc Thioetherification N_prod C-N Bond Formation (e.g., Antihistamines) N_nuc->N_prod O_prod C-O Bond Formation (Ethers) O_nuc->O_prod S_prod C-S Bond Formation (Thioethers) S_nuc->S_prod

Nucleophilic substitution pathways for this compound.

Due to a scarcity of detailed, peer-reviewed protocols for the reaction of this compound with simple alkoxides and thiolates, a representative experimental procedure is not provided here. However, researchers can adapt standard Williamson ether synthesis conditions, typically involving the deprotonation of the alcohol or thiol with a suitable base (e.g., NaH, NaOH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) followed by the addition of this compound.

Other Key Reactions

Hydrolysis

This compound is sensitive to moisture and can undergo hydrolysis to form the corresponding 4-chlorobenzhydrol (B192747).[2] This reaction is a competing pathway in nucleophilic substitutions conducted in protic or aqueous-containing solvents and underscores the need for anhydrous conditions for most applications.

Friedel-Crafts Alkylation: Limitations

The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). While this compound is an alkyl halide, its use in this reaction is not well-documented and is generally considered unfeasible for several reasons:

  • Carbocation Instability: The highly reactive benzhydryl carbocation generated upon interaction with a Lewis acid can lead to a mixture of undesired side products, including elimination and polymerization.

  • Catalyst Complexity: The Lewis acid catalyst can form a complex with the reactant, hindering the desired reaction.[6]

  • Product Reactivity: The alkylated product would be more reactive than the starting aromatic compound, leading to polyalkylation, which is difficult to control.[6]

A study involving the reaction of benzhydryl chloride (the parent compound) with AlCl₃ in dichloromethane (B109758) resulted in a complex mixture of products including diphenylmethane, triphenylmethane, and various tetraphenylethanes, rather than a simple Friedel-Crafts product. This illustrates the complex side reactions that can occur.

Synthesis of the Reagent

This compound is typically prepared from its corresponding alcohol, 4-chlorobenzhydrol.

Starting MaterialReagent(s)SolventTemp. (°C)Time (h)YieldReference
4-ChlorobenzhydrolConc. HClToluene602.5Not Isolated (used in situ)[1][4]
4-ChlorobenzhydrolThionyl ChlorideDichloromethaneRoom TempOvernightNot Isolated (used in situ)

This protocol describes the chlorination of 4-chlorobenzhydrol for subsequent in-situ use.[1][4]

Materials:

  • 4-Chlorobenzhydrol

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • 10% aqueous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting 4-chlorobenzhydrol in toluene in a reaction vessel.

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture to 60°C and maintain this temperature with stirring for 2.5 hours.

  • Cool the reaction mixture to 20°C, at which point it will separate into organic and aqueous layers.

  • Separate the organic (toluene) layer.

  • Wash the toluene layer with a 10% aqueous sodium carbonate solution until the pH is neutral (pH 7).

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting toluene solution containing this compound is typically used directly in the next synthetic step without isolation of the pure product.

Conclusion

This compound is a versatile and highly reactive alkylating agent whose chemistry is dominated by nucleophilic substitution reactions. Its primary application lies in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial intermediates for a large class of antihistamine drugs. While reactions with oxygen and sulfur nucleophiles are mechanistically feasible, they are less commonly documented in the literature with specific, optimized protocols for this substrate. Its use in Friedel-Crafts reactions is severely limited due to competing side reactions. The information and protocols provided in this guide offer a robust foundation for researchers utilizing this important chemical intermediate.

References

Synthesis of 4-Chlorobenzhydryl Chloride from 4-Chlorobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chlorobenzhydryl chloride from its precursor, 4-chlorobenzhydrol (B192747). This compound is a crucial building block in the synthesis of various pharmacologically active compounds, particularly antihistamines such as cetirizine (B192768) and its derivatives.[1][2][3][4] This guide provides a comparative overview of common synthetic methods, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable procedure for their needs.

Core Synthesis Methods

The conversion of 4-chlorobenzhydrol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chlorine atom. The two most prevalent methods for this transformation employ either concentrated hydrochloric acid or thionyl chloride as the chlorinating agent.

Method 1: Chlorination using Concentrated Hydrochloric Acid

This widely used method involves the reaction of 4-chlorobenzhydrol with concentrated hydrochloric acid, often in a biphasic system with an organic solvent such as toluene (B28343).[1][2][3][4] The reaction is typically heated to drive the substitution.

Method 2: Chlorination using Thionyl Chloride

An alternative and often higher-yielding approach utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[5][6] This reaction is generally performed in an inert aprotic solvent like methylene (B1212753) dichloride (MDC) at room temperature.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods, allowing for a direct comparison of reaction conditions and outcomes.

ParameterMethod 1: Concentrated Hydrochloric AcidMethod 2: Thionyl Chloride
Chlorinating Agent Concentrated Hydrochloric Acid (HCl)Thionyl Chloride (SOCl₂)
Solvent TolueneMethylene Dichloride (MDC)
Temperature 60°CRoom Temperature
Reaction Time 2.5 hoursOvernight
Yield Not explicitly stated for this step, but the product is used in subsequent steps.Not explicitly stated for this step, but used for subsequent high-yield reactions.[5][6]
Work-up Phase separation, washing with 10% aq. sodium carbonate, drying over anhydrous sodium sulfate.[1][2][3][4]Evaporation of solvent.[5][6]

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound from 4-chlorobenzhydrol using both hydrochloric acid and thionyl chloride.

Protocol 1: Synthesis using Concentrated Hydrochloric Acid

This protocol is adapted from a common procedure found in the literature.[2][3][4]

Materials:

  • 4-Chlorobenzhydrol

  • Toluene

  • Concentrated Hydrochloric Acid (35-37%)

  • 10% aqueous Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Dissolve 4-chlorobenzhydrol in toluene in a reaction flask.

  • Add concentrated hydrochloric acid to the toluene solution.

  • Heat the mixture to 60°C with stirring and maintain this temperature for 2.5 hours.[1][2][3][4]

  • After the reaction is complete, cool the mixture to room temperature (approximately 20°C).

  • Transfer the mixture to a separatory funnel and allow the organic and aqueous layers to separate.

  • Collect the upper organic (toluene) layer.

  • Wash the organic layer with a 10% aqueous sodium carbonate solution until the pH of the aqueous washing is neutral (pH 7).[1][2][3][4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting toluene solution containing this compound can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to yield the crude product.[1][2][3][4]

Protocol 2: Synthesis using Thionyl Chloride

This protocol is based on a method described for the synthesis of related compounds.[5][6]

Materials:

  • 4-Chlorobenzhydrol

  • Methylene Dichloride (MDC)

  • Thionyl Chloride (SOCl₂)

  • Reaction flask with a magnetic stirrer and a gas outlet to a trap (for HCl and SO₂ gas)

  • Dropping funnel

Procedure:

  • Dissolve 4-chlorobenzhydrol (20 mmol) in methylene dichloride (50 mL) in a reaction flask equipped with a magnetic stirrer.[5][6]

  • Slowly add thionyl chloride (22 mmol) to the solution using a dropping funnel at room temperature.[5][6]

  • Stir the reaction mixture at room temperature overnight.[5][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude this compound.[5][6] The crude product can be used in the next step without further purification.[5][6]

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Reaction_Pathway 4-Chlorobenzhydrol 4-Chlorobenzhydrol C₁₃H₁₁ClO 4-Chlorobenzhydryl_chloride This compound C₁₃H₁₀Cl₂ 4-Chlorobenzhydrol->4-Chlorobenzhydryl_chloride Chlorination Chlorinating_Agent Conc. HCl or SOCl₂ Chlorinating_Agent->4-Chlorobenzhydryl_chloride Byproducts H₂O or SO₂ + HCl 4-Chlorobenzhydryl_chloride->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start_Reactant 4-Chlorobenzhydrol Reaction_Step Mixing and Reaction (Heating or Stirring at RT) Start_Reactant->Reaction_Step Start_Reagent Chlorinating Agent (HCl or SOCl₂) Start_Reagent->Reaction_Step Start_Solvent Solvent (Toluene or MDC) Start_Solvent->Reaction_Step Workup_HCl For HCl Method: Phase Separation, Washing, Drying Reaction_Step->Workup_HCl Method 1 Workup_SOCl2 For SOCl₂ Method: Solvent Evaporation Reaction_Step->Workup_SOCl2 Method 2 Final_Product This compound Workup_HCl->Final_Product Workup_SOCl2->Final_Product

Caption: General experimental workflow for the synthesis.

References

The Pivotal Role of 4-Chlorobenzhydryl Chloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzhydryl chloride (CAS No. 134-83-8) stands as a cornerstone intermediate in the landscape of organic synthesis, prized for its versatile reactivity and integral role in constructing complex molecular frameworks. This technical guide provides an in-depth exploration of its applications, focusing on its function as a precursor in the synthesis of high-value compounds, particularly in the pharmaceutical sector. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and mechanisms are presented to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound, with the chemical formula C₁₃H₁₀Cl₂, is a diarylmethane derivative characterized by a reactive benzhydryl chloride group.[1][2] This structural feature, a chlorine atom attached to a carbon bonded to two phenyl rings (one of which is para-substituted with another chlorine), makes it an excellent electrophile for nucleophilic substitution reactions.[3] Its ability to readily introduce the bulky and rigid 4-chlorobenzhydryl moiety into molecules has made it an indispensable building block in the synthesis of a wide array of organic compounds, from life-saving pharmaceuticals to specialized materials.[4][5] This guide will delve into the synthesis of this compound itself, its primary applications, and detailed methodologies for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 134-83-8[4]
Molecular Formula C₁₃H₁₀Cl₂[2]
Molecular Weight 237.12 g/mol [4]
Appearance Clear, light yellow liquid[6]
Boiling Point 159-160 °C at 2 mmHg[4]
Density 1.239 g/mL at 25 °C[4]
Solubility Immiscible with water; Soluble in organic solvents like toluene (B28343), dichloromethane (B109758), and ether.[2][4]
Sensitivity Moisture sensitive[4]

Synthesis of this compound

The primary route for synthesizing this compound involves the chlorination of 4-chlorobenzhydrol (B192747), which is typically prepared by the reduction of 4-chlorobenzophenone (B192759).

General Synthesis Workflow

The logical progression from a readily available ketone to the reactive chloride is a common strategy in organic synthesis.

G cluster_0 Synthesis of this compound 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol Reduction (e.g., NaBH4) 4-Chlorobenzhydryl_chloride This compound 4-Chlorobenzhydrol->4-Chlorobenzhydryl_chloride Chlorination (e.g., SOCl2, HCl)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzhydrol from 4-Chlorobenzophenone [5]

  • Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol (IPA) in a reaction flask.

  • Heat the solution to 50°C.

  • Add 0.265 g (0.007 mol) of sodium borohydride (B1222165) in one portion.

  • Maintain the reaction temperature at 65°C for 2 hours.

  • After the reaction is complete, distill the IPA up to 90% of its volume.

  • Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).

  • Extract the product with 15 mL of toluene.

  • Wash the toluene extract with water until the pH is neutral. The resulting toluene solution of 4-chlorobenzhydrol is often used directly in the next step without isolation.

Protocol 2: Synthesis of this compound from 4-Chlorobenzhydrol [6]

  • Take the toluene solution of 4-chlorobenzhydrol (from Protocol 1) and mix it with 10 mL of concentrated HCl.

  • Heat the mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to 20°C, at which point it will separate into organic and aqueous layers.

  • Separate the toluene layer and wash it with a 10% aqueous sodium carbonate solution until the pH is neutral.

  • Dry the toluene layer over anhydrous sodium sulfate. The resulting solution of this compound is ready for subsequent reactions.

Role as a Precursor in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly antihistamines and novel anticancer agents.

Synthesis of Antihistamines

The 4-chlorobenzhydryl moiety is a key pharmacophore in several first and second-generation antihistamines.

4.1.1. Synthesis of Cetirizine (B192768) Intermediate

Cetirizine, a widely used non-sedating antihistamine, is synthesized from a key intermediate derived from this compound. A crucial step is the N-alkylation of a piperazine (B1678402) derivative.

Protocol 3: Synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine [7]

  • In a reaction vessel, dissolve 13 g (0.1 mol) of 1-(2-hydroxyethyl)piperazine and 40.3 g (0.17 mol) of this compound in 50 mL of toluene.

  • Stir the solution at boiling temperature for 8 hours.

  • After the reaction, concentrate the mixture under reduced pressure.

  • Treat the residue with isopropyl alcohol saturated with hydrogen chloride.

  • Dissolve the resulting precipitate in water, then basify the solution.

  • Extract the product with benzene (B151609).

  • Wash the benzene extract with water and concentrate it under reduced pressure to yield the final product.

ReactantsProductSolventYieldPurityReference
1-(2-hydroxyethyl)piperazine, this compound1-(p-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazineToluene84%>99% (HPLC)[7]
1-(2-hydroxyethyl)piperazine, this compound1-(p-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazineAcetone85%>99% (HPLC)[7]
4-chlorodiphenyl methyl chloride, N-hydroxyethyl piperazine4-chloro-biphenyl-mepiquat ethanolDMF78.8%98.4%[8]

4.1.2. Synthesis of Meclizine

Meclizine, an antihistamine used to treat motion sickness, is also synthesized using this compound. The synthesis involves a two-step N-alkylation of piperazine.

G cluster_1 Synthesis of Meclizine 4-CBC 4-Chlorobenzhydryl Chloride Intermediate 1-(4-chlorobenzhydryl)piperazine (B1679854) 4-CBC->Intermediate Piperazine Piperazine Piperazine->Intermediate Meclizine Meclizine Intermediate->Meclizine m-methylbenzyl_chloride m-methylbenzyl chloride m-methylbenzyl_chloride->Meclizine

Caption: Synthetic pathway for Meclizine.

Synthesis of Novel Cytotoxic Agents

Recent research has focused on synthesizing novel benzhydrylpiperazine derivatives with potential applications in oncology. These compounds have shown significant cytotoxic activity against various cancer cell lines.

Protocol 4: Synthesis of 1-(4-Chlorobenzhydryl)piperazine [9]

  • Combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene in a reaction vessel.

  • Heat the mixture to 80°C for 30 minutes.

  • To this mixture, add a toluene solution of this compound (prepared as in Protocol 2).

  • Maintain the temperature at 80°C for 2 hours, then reflux for 12 hours.

  • Cool the mixture to 20°C. Wash the toluene layer twice with 20 mL of water.

  • Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.

  • Filter the mixture and separate the aqueous layer.

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.

  • Filter the solid product, and dry it at 50°C for 3 hours.

ReactantsProductSolventYieldReference
This compound, Piperazine1-(4-Chlorobenzhydryl)piperazineToluene/DMF92%[9]
This compound, Piperazine1-(4-Chlorobenzhydryl)piperazineButanone57%[9]

Protocol 5: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [2]

  • Dissolve 1.98 mmol of 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane and cool to 0-5°C in an ice bath.

  • Add 5.94 mmol of triethylamine (B128534) to the cold solution and stir for 10 minutes.

  • Add 1.98 mmol of the desired benzoyl chloride derivative.

  • Stir the reaction mixture for 5-6 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • The crude product can be purified by column chromatography.

Starting MaterialProduct ClassYield RangeReference
1-(4-chlorobenzhydryl)piperazine1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines73-90%[2]
Mechanism of Action of Cytotoxic Derivatives: Apoptosis Induction

Derivatives of 1-(4-chlorobenzhydryl)piperazine have been shown to induce caspase-dependent apoptosis in cancer cells. Their mechanism of action involves the inhibition of multiple critical cancer signaling pathways.

G cluster_2 Apoptosis Signaling Pathway Derivative Cytotoxic Piperazine Derivative PI3K_AKT PI3K/AKT Pathway Derivative->PI3K_AKT Inhibits Src Src Family Kinases Derivative->Src Inhibits BCR_ABL BCR-ABL Pathway Derivative->BCR_ABL Inhibits Caspase_Activation Caspase Activation (e.g., Caspase-3, -8) PI3K_AKT->Caspase_Activation Src->Caspase_Activation BCR_ABL->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Structural Analysis of 4-Chlorobenzhydryl Chloride and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Chlorobenzhydryl chloride and its derivatives. It serves as a crucial resource for researchers, scientists, and professionals in drug development by detailing the physicochemical properties, synthesis protocols, and structural characteristics of these compounds. The unique dual aromatic system of this compound makes it a valuable precursor for various pharmacologically active molecules, particularly in the development of novel anticancer agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes synthetic and conceptual pathways to facilitate a deeper understanding and application of these compounds in scientific research.

Introduction

This compound, with the chemical formula C₁₃H₁₀Cl₂, is a versatile chemical intermediate extensively used in organic synthesis and pharmaceutical research.[1] Its structure, featuring a reactive benzhydryl chloride moiety and a chloro-substituted phenyl ring, makes it a fundamental building block for complex organic molecules.[1] The compound's reactivity, particularly its susceptibility to nucleophilic substitution, allows for the synthesis of a wide array of derivatives, including those with significant biological activities.[2] Notably, derivatives incorporating piperazine (B1678402) rings have demonstrated considerable cytotoxic effects against various cancer cell lines, highlighting their potential in oncology drug development.[1][3] This guide delves into the structural details, synthesis, and analytical methodologies pertinent to this compound and its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₀Cl₂[4][][6]
Molecular Weight 237.12 g/mol [4][]
IUPAC Name 1-chloro-4-[chloro(phenyl)methyl]benzene[4][]
CAS Number 134-83-8[4][][6]
Appearance Colorless to light yellow clear liquid[3][]
Boiling Point 159-160 °C at 2 mmHg[1][3][]
Density 1.229 - 1.239 g/mL at 25 °C[1][3][]
Refractive Index n20/D 1.603[3][7]
Solubility Immiscible with water; Slightly soluble in Chloroform, Dichloromethane, Methanol[1][3][]
Sensitivity Moisture sensitive, hygroscopic[1][3][7]

Synthesis and Derivatization

The synthesis of this compound and its subsequent conversion to bioactive derivatives are critical processes in pharmaceutical research.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from benzophenone.[1]

Experimental Protocol:

  • Reduction of Benzophenone: Benzophenone is reduced to benzhydrol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[1][3] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).

  • Chlorination of Benzhydrol: The resulting benzhydrol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to yield this compound.[1][3] The reaction is often carried out in a non-polar solvent like toluene (B28343).

G cluster_synthesis Synthesis of this compound Benzophenone Benzophenone Benzhydrol Benzhydrol Benzophenone->Benzhydrol Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Benzhydrol 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydryl_chloride Benzhydrol->4-Chlorobenzhydryl_chloride Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->4-Chlorobenzhydryl_chloride

Synthesis of this compound.
Synthesis of Piperazine Derivatives

This compound is a key precursor for synthesizing piperazine derivatives, which have shown significant cytotoxic activity.

Experimental Protocol:

  • Reaction with Piperazine: this compound is reacted with anhydrous piperazine in a solvent like toluene at elevated temperatures (e.g., 90-100 °C).[3]

  • Acylation (Example): The resulting diphenylmethylpiperazine intermediate can be further functionalized. For instance, it can be acylated with various benzoyl chlorides to produce a diverse range of derivatives.

G cluster_derivatization Synthesis of Piperazine Derivatives 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydryl_chloride Diphenylmethylpiperazine_Intermediate Diphenylmethylpiperazine_Intermediate 4-Chlorobenzhydryl_chloride->Diphenylmethylpiperazine_Intermediate Nucleophilic Substitution Piperazine Piperazine Piperazine->Diphenylmethylpiperazine_Intermediate Bioactive_Piperazine_Derivative Bioactive_Piperazine_Derivative Diphenylmethylpiperazine_Intermediate->Bioactive_Piperazine_Derivative Acylation Acyl_Chloride Acyl_Chloride Acyl_Chloride->Bioactive_Piperazine_Derivative

Derivatization to bioactive piperazine compounds.

Structural Analysis Techniques

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure of this compound and its derivatives.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure, identifying the number and types of protons and carbons, and providing insights into the connectivity of atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

X-ray Crystallography

General Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and dihedral angles.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly those containing a piperazine moiety, have demonstrated significant cytotoxic effects against a range of cancer cell lines, including liver, breast, and colon cancer cells.[1]

The proposed mechanism of action involves the inhibition of cell proliferation.[1] These compounds are thought to target specific molecular pathways essential for cell division and growth.[1] While the exact molecular targets are still under investigation, interference with DNA synthesis and repair mechanisms is considered a key aspect of their cytotoxic activity.[1]

G cluster_moa Proposed Mechanism of Action 4-Chlorobenzhydryl_Derivative 4-Chlorobenzhydryl_Derivative Cancer_Cell Cancer_Cell 4-Chlorobenzhydryl_Derivative->Cancer_Cell Molecular_Targets Molecular Targets (e.g., DNA Synthesis/Repair Pathways) Cancer_Cell->Molecular_Targets Inhibition_of_Proliferation Inhibition_of_Proliferation Molecular_Targets->Inhibition_of_Proliferation Inhibition Cytotoxicity Cytotoxicity Inhibition_of_Proliferation->Cytotoxicity

Conceptual signaling pathway for cytotoxic derivatives.

Conclusion

This compound is a pivotal starting material in the synthesis of a variety of organic compounds, with its derivatives showing promising applications in the field of medicinal chemistry. The structural framework of this compound allows for diverse chemical modifications, leading to the development of potent bioactive molecules. This guide has provided a detailed overview of its structural properties, synthesis, and the methodologies for its analysis, offering a valuable resource for the scientific community engaged in drug discovery and development. Further research into the precise molecular interactions and structural biology of its derivatives will undoubtedly pave the way for the design of more effective therapeutic agents.

References

Methodological & Application

Synthesis of cetirizine using 4-Chlorobenzhydryl chloride and piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cetirizine (B192768), a second-generation antihistamine. The primary synthetic route detailed herein involves the key intermediates 4-Chlorobenzhydryl chloride and various piperazine (B1678402) derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical synthesis, including reaction conditions, quantitative data, and a step-by-step protocol.

Introduction

Cetirizine is a widely used antihistamine medication for the relief of allergy symptoms such as hay fever, urticaria, and angioedema.[1] It is a major metabolite of hydroxyzine (B1673990) and acts as a selective H1 receptor inverse agonist.[1] A common and efficient method for its synthesis involves the N-alkylation of a piperazine derivative with a side chain that is subsequently converted to a carboxylic acid. This document focuses on the synthetic pathway commencing with the reaction between this compound and a suitable piperazine derivative to form the core structure of cetirizine.

Synthesis Pathway Overview

The synthesis of cetirizine from this compound can be broadly divided into two key stages:

  • Formation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine: This intermediate is synthesized by the reaction of this compound with piperazine.

  • N-alkylation and Hydrolysis: The secondary amine of the piperazine ring is then alkylated with a suitable reagent containing a two-carbon chain with a protected or precursor carboxylic acid group. Subsequent hydrolysis yields cetirizine.

A common variation involves the direct reaction of this compound with a pre-functionalized piperazine derivative, such as N-hydroxyethyl piperazine.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for key reaction steps.

Table 1: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

ReactantsSolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)Reference
This compound, PiperazineToluene (B28343)DMF, KI801292[2]
This compound, PiperazineButanoneK₂CO₃, KIReflux1857[2]
This compound, PiperazineDMFK₂CO₃80-70[3]

Table 2: Synthesis of Cetirizine and its Intermediates

ReactantsSolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)Reference
1-[(4-chlorophenyl)(phenyl)methyl]piperazine, Methyl (2-chloroethoxy)-acetateXyleneNa₂CO₃--28[4]
1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-Chloroethoxyacetic acidTolueneNa₂CO₃80-8512-16-[5]
This compound, N-hydroxyethyl piperazineTolueneTriethylamineReflux887.7[6]
This compound, N-hydroxyethyl piperazineAcetone (B3395972)-Reflux1485[6]
2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol, 1-Bromoacetic acidAcetonitrileK₂CO₃80-85580[1]

Experimental Protocols

Protocol 1: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

This protocol is based on a high-yield synthesis method.[2]

Materials:

  • This compound (4-CBC)

  • Piperazine

  • Toluene

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (30%)

  • Methylene dichloride (MDC)

Procedure:

  • In a reaction vessel, combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.

  • Heat the mixture to 80°C for 30 minutes.

  • To this heated mixture, add a solution of 4-CBC in toluene.

  • Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.

  • After the reaction is complete, cool the mixture to 20°C.

  • Wash the toluene layer twice with 20 mL of water.

  • Treat the organic layer with a solution of 15 mL concentrated HCl in 5 mL of water at 5-10°C.

  • Filter the reaction mixture and separate the aqueous layer from the filtrate.

  • Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours to precipitate the product.

  • Filter the solid product, suck dry, and dry at 50°C for 3 hours.

Protocol 2: Synthesis of Cetirizine from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

This protocol describes the N-alkylation of the piperazine intermediate followed by conversion to cetirizine dihydrochloride.[5]

Materials:

  • 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

  • 2-Chloroethoxyacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Acetone

  • Hydrochloric acid in isopropanol (B130326) (5-6 N)

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • To a stirred solution of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes), heat the mixture to 80-85°C.

  • In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq).

  • Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.

  • After the addition is complete, reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water (5 volumes).

  • Stir for 30 minutes and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 3 volumes).

  • Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.

Formation of Cetirizine Dihydrochloride:

  • Dissolve the crude Cetirizine (1.0 eq) in acetone (10 volumes).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10°C. A white precipitate will form.

  • Stir the slurry at 0-5°C for 2-4 hours.

  • Filter the solid product and wash with cold acetone (2 x 2 volumes).

  • Dry the product under vacuum at 40-45°C to a constant weight.

Visualizations

Synthesis Workflow

Synthesis_of_Cetirizine cluster_0 Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine cluster_1 Synthesis of Cetirizine cluster_2 Salt Formation A This compound C 1-[(4-chlorophenyl)(phenyl)methyl]piperazine A->C Toluene, DMF, KI 80°C, 12h B Piperazine B->C E Cetirizine C->E Toluene, Na2CO3 80-85°C, 12-16h D 2-Chloroethoxyacetic acid D->E G Cetirizine Dihydrochloride E->G Acetone 0-5°C, 2-4h F HCl in Isopropanol F->G

Caption: Workflow for the synthesis of Cetirizine Dihydrochloride.

References

Application Notes and Protocols for the Synthesis of Hydroxyzine from 4-Chlorobenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine (B1673990) is a first-generation antihistamine of the piperazine (B1678402) class, widely utilized for its anxiolytic, sedative, and antiemetic properties. It functions as an H1 receptor antagonist, providing relief from allergic conditions such as urticaria and pruritus. The synthesis of hydroxyzine is a key process for pharmaceutical production, and various synthetic routes have been developed. This document provides detailed protocols for the synthesis of hydroxyzine, commencing from the readily available precursor, 4-chlorobenzhydryl chloride. The primary method detailed is the direct N-alkylation of 1-(2-hydroxyethyl)piperazine with this compound. An alternative two-step synthesis via the intermediate 1-(4-chlorobenzhydryl)piperazine (B1679854) is also discussed.

Synthetic Pathway Overview

The synthesis of hydroxyzine from this compound can be achieved through two primary routes:

  • Direct N-Alkylation: A one-step process involving the reaction of this compound with 1-(2-hydroxyethyl)piperazine. This method is efficient and leads directly to the desired product.

  • Two-Step Synthesis via Intermediate: This route involves the initial synthesis of 1-(4-chlorobenzhydryl)piperazine from this compound and piperazine. The resulting intermediate is then subsequently alkylated with 2-(2-chloroethoxy)ethanol (B196239) to yield hydroxyzine.

This document will focus on providing a detailed protocol for the direct N-alkylation method due to its efficiency.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine (a key intermediate and precursor to hydroxyzine) as described in the cited literature.

ParameterValueReference
Reactants
1-(2-hydroxyethyl)piperazine1 molar equivalent[1]
This compound0.5 - 2 molar equivalents[1]
Triethylamine (B128534) (optional base)1 - 2 molar equivalents[1]
Reaction Conditions
SolventToluene or Acetone[1]
TemperatureBoiling point of solvent[1]
Reaction Time4 - 14 hours[1]
Yield and Purity
Yield84 - 87.7%[1]
PurityHigh (no distillation required)[1]

Experimental Protocols

Protocol 1: Direct Synthesis of Hydroxyzine from this compound

This protocol details the direct N-alkylation of 1-(2-hydroxyethyl)piperazine with this compound.

Materials:

  • This compound

  • 1-(2-hydroxyethyl)piperazine

  • Toluene (anhydrous)

  • Triethylamine (optional, anhydrous)

  • Dilute Hydrochloric Acid

  • Benzene (B151609)

  • Sodium Hydroxide (B78521) solution

  • Water

  • Anhydrous Sodium Sulfate

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 molar equivalent of 1-(2-hydroxyethyl)piperazine and 1.5 molar equivalents of this compound in anhydrous toluene.[1]

  • (Optional) Addition of Base: To scavenge the hydrochloric acid formed during the reaction, 1.7 molar equivalents of triethylamine can be added to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture to boiling (reflux) with continuous stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4 to 8 hours when a base is used, or 8 to 14 hours without a base.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction solution under reduced pressure using a rotary evaporator.[1]

    • Treat the residue with dilute hydrochloric acid.

    • Extract the aqueous layer twice with benzene to remove unreacted starting material and by-products.[1]

    • Make the intermediate aqueous layer alkaline by adding a sodium hydroxide solution.

    • Extract the alkaline aqueous layer with benzene.

    • Wash the organic extract with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Concentrate the dried organic solution under reduced pressure to yield hydroxyzine as the final product.[1] The product is reported to be of high purity without the need for vacuum distillation.[1]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Hydroxyzine

Synthesis_Workflow Reactants This compound + 1-(2-hydroxyethyl)piperazine Reaction N-Alkylation (Toluene, Reflux) Reactants->Reaction Heat Workup Aqueous Work-up & Extraction Reaction->Workup Cool Product Hydroxyzine Workup->Product Isolate

Caption: Workflow for the direct synthesis of hydroxyzine.

Diagram 2: Logical Relationship of Reactants and Product

Logical_Relationship cluster_reactants Reactants cluster_product Product A This compound C Hydroxyzine A->C N-alkylation B 1-(2-hydroxyethyl)piperazine B->C

Caption: Reactant to product transformation in hydroxyzine synthesis.

References

The Pivotal Role of 4-Chlorobenzhydryl Chloride in the Synthesis of Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chlorobenzhydryl chloride is a key building block in the synthesis of numerous antihistamines, particularly second-generation H1 receptor antagonists such as Cetirizine, and first-generation antagonists like Meclizine and Hydroxyzine. Its diarylmethyl halide structure makes it an excellent electrophile for nucleophilic substitution reactions, a cornerstone of the synthetic routes for these widely used pharmaceuticals. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of these prominent antihistamines.

Application of this compound in Antihistamine Synthesis

The primary application of this compound in the synthesis of these antihistamines is the alkylation of a piperazine (B1678402) ring. This reaction forms the core structure of the final drug molecule. The general scheme involves the nucleophilic attack of a nitrogen atom of the piperazine derivative on the benzylic carbon of this compound, leading to the displacement of the chloride ion.

Synthesis of Cetirizine

Cetirizine, a potent and selective second-generation H1 antagonist, is synthesized using this compound to introduce the benzhydryl moiety. A common synthetic route involves the N-alkylation of a substituted piperazine with this compound.[1]

Synthesis of Meclizine

Meclizine, a first-generation antihistamine used to treat motion sickness and vertigo, is synthesized in a two-step process where the first key step is the mono-N-alkylation of piperazine with this compound to form 1-(4-chlorobenzhydryl)piperazine (B1679854).[2] This intermediate is then further alkylated to yield Meclizine.[2]

Synthesis of Hydroxyzine

Hydroxyzine, another first-generation antihistamine with anxiolytic and sedative properties, is synthesized by the alkylation of 1-(4-chlorobenzhydryl)piperazine with 2-(2-hydroxyethoxy)ethyl chloride.[3][4] The precursor, 1-(4-chlorobenzhydryl)piperazine, is prepared from this compound and piperazine.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of key intermediates and final products using this compound.

Antihistamine/IntermediateReactantsSolventCatalyst/BaseReaction ConditionsYield (%)Reference
Cetirizine 1-[(4-chlorophenyl)phenylmethyl]piperazine, methyl (2-chloroethoxy)-acetateXyleneSodium carbonateReflux28[5]
Cetirizine Dihydrochloride Cetirizine free baseAcetone/WaterHydrochloric acid20-50°C, 2h87.9[6]
1-(4-chlorobenzhydryl)piperazine This compound, PiperazineToluene (B28343)DMF, KI80°C to reflux, 12h92[7]
Meclizine 1-(4-chlorobenzhydryl)piperazine, m-methylbenzyl chlorideEthanol (B145695) or DimethylbenzenePotassium carbonate or Sodium carbonateReflux66
Hydroxyzine Intermediate This compound, Hydroxyethyl piperazineOrganic solventSodium iodide, Potassium carbonate or Triethylamine40-60°C78.8

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine (Intermediate for Meclizine and Hydroxyzine)

Materials:

  • This compound

  • Piperazine (anhydrous)

  • Toluene

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Concentrated Hydrochloric acid

  • 30% Sodium hydroxide (B78521) solution

  • Methylene dichloride (MDC)

Procedure:

  • In a reaction vessel, combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.[2]

  • Heat the mixture to 80°C and stir for 30 minutes.[2]

  • To this heated mixture, add a solution of this compound in toluene while maintaining the temperature at 80°C.[2]

  • Continue stirring at 80°C for 2 hours, and then increase the temperature to reflux for 12 hours.[2]

  • After the reaction is complete, cool the mixture to 20°C.

  • Wash the toluene layer twice with 20 mL of water.[2]

  • Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at a temperature of 5-10°C.[2]

  • Filter the reaction mixture and separate the aqueous layer from the filtrate.[2]

  • Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.[2]

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours to precipitate the product.[7]

  • Filter the solid, wash with water, and dry at 50°C to obtain 1-(4-chlorobenzhydryl)piperazine.[7]

Protocol 2: Synthesis of Cetirizine

Materials:

  • 1-[(4-chlorophenyl)phenylmethyl]piperazine

  • Methyl (2-chloroethoxy)-acetate

  • Sodium carbonate

  • Xylene

  • Potassium hydroxide

  • Absolute ethanol

  • Hydrochloric acid

Procedure:

  • Alkylate 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene as a solvent.[5] This produces the ester intermediate.

  • Saponify the resulting ester by refluxing with potassium hydroxide in absolute ethanol to yield the potassium salt.[5]

  • Hydrolyze the potassium salt with aqueous HCl and extract the product to obtain Cetirizine carboxylic acid.[5]

Visualizations

Synthesis Workflows

G cluster_cetirizine Cetirizine Synthesis cluster_meclizine Meclizine Synthesis cluster_hydroxyzine Hydroxyzine Synthesis 4-Chlorobenzhydryl chloride_C This compound Alkylation_C N-Alkylation 4-Chlorobenzhydryl chloride_C->Alkylation_C Piperazine derivative_C Piperazine derivative Piperazine derivative_C->Alkylation_C Cetirizine precursor_C Cetirizine Precursor Alkylation_C->Cetirizine precursor_C Further reactions_C Side-chain addition & Hydrolysis Cetirizine precursor_C->Further reactions_C Cetirizine Cetirizine Further reactions_C->Cetirizine 4-Chlorobenzhydryl chloride_M This compound Alkylation1_M Mono-N-Alkylation 4-Chlorobenzhydryl chloride_M->Alkylation1_M Piperazine_M Piperazine Piperazine_M->Alkylation1_M Intermediate_M 1-(4-chlorobenzhydryl)piperazine Alkylation1_M->Intermediate_M Alkylation2_M N-Alkylation Intermediate_M->Alkylation2_M m-methylbenzyl chloride m-methylbenzyl chloride m-methylbenzyl chloride->Alkylation2_M Meclizine Meclizine Alkylation2_M->Meclizine Intermediate_H 1-(4-chlorobenzhydryl)piperazine Alkylation_H N-Alkylation Intermediate_H->Alkylation_H Reagent_H 2-(2-hydroxyethoxy)ethyl chloride Reagent_H->Alkylation_H Hydroxyzine Hydroxyzine Alkylation_H->Hydroxyzine

Caption: Synthetic workflows for Cetirizine, Meclizine, and Hydroxyzine.

H1 Receptor Signaling Pathway and Antihistamine Action

G cluster_pathway H1 Receptor Signaling Pathway cluster_inhibition Antihistamine Action Histamine (B1213489) Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq11 Gq/11 protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release (from ER) IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates CellularResponse Allergic Response (Inflammation, Vasodilation, etc.) PKC->CellularResponse Leads to Antihistamine Antihistamine (e.g., Cetirizine) Antihistamine->H1R Blocks

Caption: H1 receptor signaling and the mechanism of antihistamine action.

Mechanism of Action: H1 Receptor Antagonism

Histamine, a key mediator of allergic and inflammatory responses, exerts its effects by binding to histamine receptors. The H1 receptor, a G-protein coupled receptor (GPCR), is primarily responsible for the symptoms associated with allergic reactions.[2]

Upon binding of histamine, the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses characteristic of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

Antihistamines synthesized from this compound, such as Cetirizine, Meclizine, and Hydroxyzine, act as inverse agonists at the H1 receptor. They bind to the receptor and stabilize its inactive conformation, thereby preventing histamine from binding and initiating the downstream signaling cascade. This blockade of the H1 receptor effectively alleviates the symptoms of allergic reactions.

References

Application Notes: The Role of 4-Chlorobenzhydryl Chloride in the Synthesis of Potent Benzhydrylpiperazine Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorobenzhydryl chloride is a crucial chemical intermediate used in the synthesis of various pharmacologically active compounds.[1] Its unique structure serves as a foundational building block for a class of molecules known as benzhydrylpiperazines. Derivatives of benzhydrylpiperazine have demonstrated a wide range of biological activities, including antihistaminic, antimicrobial, and antiviral effects.[2][3] More recently, this scaffold has gained significant attention in oncology research, with numerous studies reporting the potent anticancer and cytotoxic activities of novel benzhydrylpiperazine derivatives against a variety of human cancer cell lines.[4][5][6]

These application notes provide detailed protocols for the synthesis of benzhydrylpiperazine anticancer agents using this compound, summarize their cytotoxic efficacy, and illustrate key experimental workflows and biological pathways.

Experimental Protocols

The synthesis of benzhydrylpiperazine anticancer agents is typically a multi-step process. It begins with the formation of the key intermediate, 1-(4-chlorobenzhydryl)piperazine (B1679854), which is then further functionalized to produce the final active compounds.

Protocol 1: Synthesis of Key Intermediate: 1-(4-Chlorobenzhydryl)piperazine (Compound 4)

This protocol outlines the synthesis of the core piperazine (B1678402) intermediate starting from 4-chlorobenzophenone (B192759).[7]

Step 1: Reduction of 4-Chlorobenzophenone (1) to 4-Chlorobenzhydrol (B192747) (2)

  • Dissolve 4-chlorobenzophenone (50 mmol) in a mixture of methanol (B129727) (100 mL) and THF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄) (50 mmol) portion-wise to the solution at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with water (200 mL) and extract the product with diethyl ether (400 mL).

  • Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃, and water.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to yield 4-chlorobenzhydrol (2), which can be used in the next step without further purification.[7]

Step 2: Chlorination of 4-Chlorobenzhydrol (2) to this compound (3)

  • Dissolve the crude 4-chlorobenzhydrol (2) (approx. 20 mmol) in dichloromethane (B109758) (MDC, 50 mL).

  • Add thionyl chloride (SOCl₂) (22 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.[7]

  • Evaporate the solvent under vacuum to obtain the crude this compound (3).[7]

Step 3: Synthesis of 1-(4-Chlorobenzhydryl)piperazine (4)

  • Dissolve the crude this compound (3) in acetonitrile (B52724) (MeCN, 100 mL).

  • Add piperazine (200 mmol, a 10-fold excess to favor mono-substitution).

  • Reflux the mixture at 90 °C for 16 hours, monitoring the reaction by TLC.[7]

  • Alternatively, the reaction can be performed in dimethylformamide (DMF) with an acid scavenger like anhydrous potassium carbonate at 80 °C.[5][7]

  • After completion, cool the mixture and remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) or CH₂Cl₂ and wash with water to remove excess piperazine and salts.[2][7]

  • Dry the organic layer and evaporate the solvent. The resulting crude product, 1-(4-chlorobenzhydryl)piperazine (4), can be purified by column chromatography or used directly.[5]

Protocol 2: Synthesis of Final 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a-g)

This protocol describes the N-acylation of the piperazine intermediate with various benzoyl chlorides to generate the final anticancer compounds.[5][7]

  • Dissolve 1-(4-chlorobenzhydryl)piperazine (4) (1.98 mmol) in dry dichloromethane.

  • Cool the solution to 0–5 °C in an ice bath.

  • Add triethylamine (B128534) (5.94 mmol) as an acid scavenger and stir for 10 minutes.[7]

  • Add the desired substituted benzoyl chloride (1.98 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 5–6 hours, monitoring by TLC.[7]

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.[7]

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography using a hexane:ethyl acetate (8:2) eluent.[5]

Data Presentation: Cytotoxicity of Benzhydrylpiperazine Derivatives

The synthesized benzhydrylpiperazine derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The data, presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) values in micromolar (µM) concentrations, are summarized below.

Table 1: Cytotoxicity (GI₅₀, µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [5][8]

CompoundR-Group (Substitution on Benzoyl Ring)HUH7 (Liver)MCF7 (Breast)HCT-116 (Colon)
5a 4-Fluoro3.654.315.54
5b 4-Chloro4.014.524.98
5c 4-Methyl3.724.454.59
5d 4-Bromo4.235.015.12
5e 4-Methoxy3.984.764.88
5f 4-Phenyl7.128.939.01
5g 2,4-Difluoro2.893.994.15
Camptothecin (Control)0.090.040.05

Table 2: Anticancer and Anti-inflammatory Activity (IC₅₀, µM) of a Benzhydrylpiperazine-Oxadiazole Derivative (Compound 9d). [9]

CompoundCOX-2 Inhibition5-LOX InhibitionA549 (Lung)COLO-205 (Colon)MIA-PA-CA-2 (Pancreas)
9d 0.25 ± 0.037.87 ± 0.33>10058.4665.32
Celecoxib 0.36 ± 0.023----
Zileuton -14.29 ± 0.173---

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a key biological pathway implicated in the action of these anticancer agents.

G cluster_start Starting Materials cluster_process Synthesis Steps A 4-Chlorobenzophenone C Reduction (NaBH4) A->C B Piperazine G N-Alkylation B->G D 4-Chlorobenzhydrol C->D E Chlorination (SOCl2) D->E F This compound E->F F->G H 1-(4-Chlorobenzhydryl)piperazine (Key Intermediate) G->H I N-Acylation / Derivatization (e.g., with Benzoyl Chlorides) H->I J Final Benzhydrylpiperazine Anticancer Agents I->J

General synthesis workflow for benzhydrylpiperazine anticancer agents.

G cluster_pathway Intrinsic Apoptosis Pathway Agent Benzhydrylpiperazine Derivative Mito Mitochondria Agent->Mito Induces Stress MMP Loss of Mitochondrial Membrane Potential (Δψm) Mito->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Proposed mechanism via the intrinsic (mitochondrial) apoptosis pathway.

References

Application Notes: 4-Chlorobenzhydryl Chloride as a Versatile Building Block for Novel UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for advanced materials with enhanced durability and longevity, the development of high-performance UV absorbers is of paramount importance. These molecules are critical in protecting polymeric materials, coatings, and pharmaceutical formulations from the degrading effects of ultraviolet radiation. 4-Chlorobenzhydryl chloride has emerged as a key building block in the synthesis of novel UV absorbers due to its inherent reactivity and the robust photostability of the resulting benzhydryl-substituted compounds. The reactive benzylic chloride moiety of this compound allows for facile introduction of the bulky, UV-absorbing benzhydryl group onto various molecular scaffolds, particularly sterically hindered phenols, leading to the creation of potent and durable UV absorbers.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a novel UV absorber, 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol, derived from this compound.

Core Concept: Synthesis of a Hindered Phenolic UV Absorber

The primary synthetic strategy involves the Friedel-Crafts alkylation of a sterically hindered phenol (B47542), 2,6-di-tert-butylphenol (B90309), with this compound. This reaction leverages the electrophilic nature of the carbocation generated from this compound in the presence of a Lewis acid catalyst to alkylate the electron-rich phenolic ring. The bulky tert-butyl groups on the phenol direct the substitution primarily to the para-position, yielding the desired 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol. This resulting molecule combines the UV-absorbing properties of the benzhydryl group with the antioxidant capabilities of the hindered phenol, creating a multifunctional stabilizer.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative performance data for a UV absorber synthesized directly from this compound. However, based on the known properties of structurally similar benzophenone (B1666685) and hindered phenol UV absorbers, the following table presents expected performance characteristics for the synthesized 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol. These values are illustrative and would require experimental verification.

ParameterExpected ValueSignificance
UV Absorption Maximum (λmax) 290 - 340 nmBroad absorption in the UVA and UVB regions is crucial for effective protection.
Molar Absorptivity (ε) > 15,000 L mol⁻¹ cm⁻¹High molar absorptivity indicates efficient light absorption at low concentrations.
Photostability HighResistance to photodegradation ensures long-term performance and durability of the protected material.
Thermal Stability (TGA) Onset of decomposition > 250 °CHigh thermal stability is necessary for incorporation into polymers processed at elevated temperatures.
Solubility Soluble in common organic solventsGood solubility facilitates homogenous incorporation into various material matrices.

Experimental Protocols

Synthesis of 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol

This protocol outlines the laboratory-scale synthesis of 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol via a Friedel-Crafts alkylation reaction.

Materials:

  • This compound (C₁₃H₁₀Cl₂)

  • 2,6-di-tert-butylphenol (C₁₄H₂₂O)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-di-tert-butylphenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred solution, ensuring the temperature remains below 5 °C.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol.

Characterization of the Synthesized UV Absorber

1. Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Confirm the chemical structure of the purified product.

  • FT-IR: Identify characteristic functional groups.

  • Mass Spectrometry: Determine the molecular weight of the product.

2. UV-Vis Spectroscopy Protocol:

  • Objective: To determine the UV absorption profile and molar absorptivity of the synthesized compound.

  • Procedure:

    • Prepare a stock solution of the purified 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol in a suitable UV-transparent solvent (e.g., cyclohexane (B81311) or ethanol) at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

    • Record the UV-Vis absorption spectrum for each dilution from 200 to 400 nm using a spectrophotometer, with the pure solvent as a reference.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

3. Photostability Assessment Protocol:

  • Objective: To evaluate the stability of the synthesized UV absorber upon exposure to UV radiation.

  • Procedure:

    • Prepare a solution of the UV absorber in a photochemically inert solvent at a known concentration.

    • Measure the initial UV-Vis absorption spectrum of the solution.

    • Expose the solution to a controlled UV light source (e.g., a xenon arc lamp with appropriate filters to simulate solar radiation) for a defined period.

    • Periodically, withdraw aliquots of the solution and record their UV-Vis spectra.

    • Monitor the change in absorbance at λmax over time. A smaller decrease in absorbance indicates higher photostability.

    • The photostability can be quantified by calculating the degradation quantum yield or by comparing the degradation rate to that of a known standard UV absorber.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Friedel-Crafts Alkylation cluster_purification Work-up & Purification 4-Chlorobenzhydryl_chloride This compound Reaction_Vessel Reaction in Anhydrous CH2Cl2 with AlCl3 catalyst 4-Chlorobenzhydryl_chloride->Reaction_Vessel 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol->Reaction_Vessel Quenching Quenching with HCl Reaction_Vessel->Quenching 1. Reaction Completion Extraction Solvent Extraction Quenching->Extraction 2. Phase Separation Chromatography Column Chromatography Extraction->Chromatography 3. Crude Product Product 4-(4-chlorobenzhydryl)-2,6-di-tert-butylphenol (UV Absorber) Chromatography->Product 4. Purified Product

Caption: Synthetic workflow for the preparation of a novel UV absorber.

Characterization_Flow cluster_analysis Product Characterization Synthesized_Product Purified UV Absorber Structural_Analysis Structural Analysis (NMR, FT-IR, MS) Synthesized_Product->Structural_Analysis UV_Vis_Analysis UV-Vis Spectroscopy (λmax, Molar Absorptivity) Synthesized_Product->UV_Vis_Analysis Photostability_Test Photostability Assessment Synthesized_Product->Photostability_Test Final_Data Performance Data Structural_Analysis->Final_Data UV_Vis_Analysis->Final_Data Photostability_Test->Final_Data

Caption: Experimental workflow for product characterization.

Reaction conditions for nucleophilic substitution of 4-Chlorobenzhydryl chloride with N-hydroxyethyl piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol

Introduction

The nucleophilic substitution reaction between 4-Chlorobenzhydryl chloride and N-hydroxyethyl piperazine (B1678402) is a crucial step in the synthesis of several active pharmaceutical ingredients (APIs). Most notably, it is a key reaction in the production of Cetirizine (B192768), a widely used second-generation antihistamine for the treatment of allergies, hay fever, and urticaria.[1][2] This reaction involves the N-alkylation of N-hydroxyethyl piperazine, where the piperazine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the chloride leaving group. This application note provides a detailed overview of the reaction conditions, experimental protocols, and workflow for this important transformation.

Reaction Scheme

The overall reaction is a bimolecular nucleophilic substitution (SN2) where N-hydroxyethyl piperazine displaces the chloride from this compound.

Figure 1: Nucleophilic substitution of this compound with N-hydroxyethyl piperazine.

Reaction Conditions

The successful synthesis of 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol relies on carefully controlled reaction parameters. A variety of solvents, bases (acid-binding agents), catalysts, and temperature ranges have been reported in the literature, each offering different advantages in terms of yield, purity, and reaction time.

Table 1: Summary of Reaction Conditions

ParameterConditionSource(s)Notes
Solvent Toluene, Acetone[3]Common, effective solvents for this reaction.
Dimethylformamide (DMF)[4]A polar aprotic solvent that can facilitate the reaction.
Dimethylacetamide (DMAC)[4]Similar properties to DMF.
Reactant Ratio This compound : N-hydroxyethyl piperazine[4]Molar ratio of (1:1.3) to (1:2.0) is recommended.
Acid-Binding Agent Potassium Carbonate (K₂CO₃)[4]An inorganic base used to neutralize the HCl formed.
Triethylamine (B128534) (Et₃N)[3][4]An organic base that acts as an acid scavenger.
Catalyst Sodium Iodide (NaI)[4]Used to facilitate the substitution, likely via an in-situ Finkelstein reaction.
Temperature 40 - 60 °C[4]A moderate temperature range for the reaction.
Boiling (Toluene or Acetone)[3]Refluxing conditions can be used to drive the reaction to completion.
Reaction Time 4 - 14 hours[3]Progress should be monitored by TLC or HPLC.[1][4]
Yield 74.7% - 87.7%[3][4]High yields are achievable under optimized conditions.

Experimental Protocols

Below are two representative protocols for the synthesis, adapted from the scientific literature.

Protocol 1: Synthesis using Potassium Carbonate in DMF

This protocol is based on a method utilizing an inorganic base in a polar aprotic solvent.[4]

Materials:

  • This compound (23.7 g)

  • N-hydroxyethyl piperazine (26.1 g)

  • Potassium carbonate (27.6 g), anhydrous

  • Sodium iodide (16.6 g)

  • Dimethylformamide (DMF, 80 mL)

  • Water (300 mL)

  • Suitable organic solvent for extraction (e.g., Toluene)

Procedure:

  • To a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add DMF (80 mL), N-hydroxyethyl piperazine (26.1 g), potassium carbonate (27.6 g), and sodium iodide (16.6 g).

  • Stir the mixture at room temperature to ensure good suspension.

  • Slowly add this compound (23.7 g) dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts (suction filtration).

  • Add 300 mL of water to the filtrate and extract the mother liquor.

  • Adjust the pH of the aqueous layer to between 9 and 11 using a suitable base (e.g., NaOH solution).

  • Layering will occur. Separate the layers and extract the aqueous phase with an organic solvent.

  • Combine the organic extracts and concentrate under reduced pressure to yield the crude product as a red, viscous liquid.

Protocol 2: Synthesis in Toluene with Heating

This protocol employs a common organic solvent and relies on heating to drive the reaction. It describes a general procedure for purification.[3]

Materials:

  • This compound

  • N-hydroxyethyl piperazine (Molar ratio of 1:0.5 to 1:2)

  • Toluene

  • Dilute Hydrochloric Acid

  • Benzene (B151609) (for extraction)

  • Aqueous base (e.g., NaOH or KOH solution)

Procedure:

  • In a suitable reaction vessel, dissolve N-hydroxyethyl piperazine and this compound in toluene. The molar ratio of N-hydroxyethyl piperazine to the chloride should be between 1:0.5 and 1:2.

  • Stir the mixture while heating to the boiling point of the solvent. Maintain reflux for 8-14 hours. (Note: If using triethylamine as an acid scavenger, the reaction time may be reduced to 4-8 hours).

  • After the reaction period, cool the solution and concentrate it under reduced pressure.

  • Treat the residue with dilute hydrochloric acid.

  • Extract the acidic aqueous solution twice with benzene to remove impurities.

  • Make the intermediate aqueous layer alkaline with a suitable base (e.g., NaOH).

  • Extract the alkaline aqueous layer with benzene.

  • Wash the benzene extract with water.

  • Concentrate the final benzene extract under reduced pressure to obtain the purified product.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical logic of the reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with: - N-hydroxyethyl piperazine - Solvent (e.g., Toluene/DMF) - Base (e.g., K₂CO₃) - Catalyst (e.g., NaI) B Add this compound dropwise at room temperature A->B C Heat mixture to 40-60°C or reflux B->C D Monitor reaction by TLC/HPLC (4-14 hours) C->D E Cool to RT & Filter solids F Add water & adjust pH to 9-11 E->F G Extract with organic solvent F->G H Wash organic layer G->H I Concentrate under reduced pressure H->I J Product: 2-[4-[(4-chlorophenyl)-phenylmethyl] piperazin-1-yl]ethanol I->J

Caption: Experimental workflow for the synthesis of 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol.

G cluster_reactants Reactants cluster_process Process cluster_products Products Nuc N-hydroxyethyl piperazine (Nucleophile) Reaction SN2 Reaction (N-Alkylation) Nuc->Reaction Elec This compound (Electrophile) Elec->Reaction Prod Target Molecule: 2-[4-[(4-chlorophenyl)-phenylmethyl] piperazin-1-yl]ethanol Reaction->Prod Byp Byproduct: Chloride Ion (Cl⁻) Reaction->Byp Base Acid Scavenger (e.g., K₂CO₃, Et₃N) Byp->Base neutralized by HCl HCl (formed in situ)

Caption: Logical diagram of the nucleophilic substitution reaction components and pathway.

References

Application Notes: Synthesis of 4-Chlorobenzhydryl Chloride Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorobenzhydryl chloride is a key intermediate in the synthesis of various pharmaceuticals, particularly antihistamines like cetirizine (B192768) and meclizine, as well as in the development of novel anticancer agents. Its preparation commonly involves the chlorination of 4-chlorobenzhydrol (B192747). The use of thionyl chloride (SOCl₂) for this transformation is a well-established and efficient method, offering advantages such as the formation of gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying product purification.

Reaction Overview

The synthesis is typically a two-step process commencing from 4-chlorobenzophenone (B192759). The first step involves the reduction of the ketone to the corresponding alcohol, 4-chlorobenzhydrol. The subsequent step, which is the focus of these notes, is the conversion of the alcohol to the desired this compound using thionyl chloride.

Mechanism of Chlorination

The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution reaction. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the displacement of a chloride ion. This converts the hydroxyl group into a good leaving group. The subsequent substitution can occur via two main pathways, SN1 or SN2, depending on the reaction conditions. In the presence of a base like pyridine, the mechanism typically follows an SN2 pathway, resulting in an inversion of stereochemistry.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
Reduction 4-ChlorobenzophenoneSodium borohydride (B1222165), Methanol (B129727)/THF0 to Room Temp2~92%
Chlorination (Method 1) 4-ChlorobenzhydrolThionyl chloride, Methylene (B1212753) dichloride (MDC)Room TempOvernightHigh
Chlorination (Method 2) 3-bromo-4'-chlorobenzhydryl alcohol (analogous)Thionyl chloride, Methylene chloride, PyridineRoom TempOvernightHigh

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzhydrol from 4-Chlorobenzophenone

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzophenone (e.g., 50 mmol) in a mixture of methanol (100 mL) and tetrahydrofuran (B95107) (THF) (150 mL).[1]

  • Reduction: Cool the solution to 0°C in an ice bath. To this, add sodium borohydride (50 mmol) portion-wise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Dilute the reaction mixture with water (200 mL). Extract the product with diethyl ether (400 mL).

  • Purification: Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and finally with water. Dry the organic phase over anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to yield 4-chlorobenzhydrol. The crude product, with a yield of approximately 92%, can be used in the next step without further purification.[1]

Step 2: Synthesis of this compound from 4-Chlorobenzhydrol

  • Reaction Setup: Dissolve the crude 4-chlorobenzhydrol (e.g., 20 mmol) obtained from the previous step in methylene dichloride (MDC) (50 mL).[1]

  • Chlorination: To this solution, add thionyl chloride (e.g., 22 mmol).

  • Reaction Progression: Stir the reaction mixture at room temperature overnight.[1]

  • Work-up: After the reaction is complete, evaporate the solvent under vacuum to obtain the crude this compound. This crude product can often be used directly in subsequent reactions.[1]

Visualizations

Chemical Reaction Pathway

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol NaBH4, MeOH/THF 4-Chlorobenzhydrol_2 4-Chlorobenzhydrol 4-Chlorobenzhydryl_chloride This compound 4-Chlorobenzhydrol_2->4-Chlorobenzhydryl_chloride SOCl2, MDC

Caption: Synthesis pathway of this compound.

Experimental Workflow

start Start: 4-Chlorobenzophenone reduction Reduction with NaBH4 in MeOH/THF start->reduction workup1 Work-up: Water, Diethyl Ether Extraction, Washes reduction->workup1 drying1 Drying and Solvent Evaporation workup1->drying1 intermediate Intermediate: 4-Chlorobenzhydrol drying1->intermediate chlorination Chlorination with Thionyl Chloride in MDC intermediate->chlorination workup2 Solvent Evaporation chlorination->workup2 product Product: this compound workup2->product end End product->end

References

Application Notes: Synthesis of 1-(4-chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chlorobenzhydryl)piperazine (B1679854) (CAS No: 303-26-4) is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure is fundamental to the pharmacophore of several second-generation antihistamines, including Cetirizine (Zyrtec), Meclizine, and Hydroxyzine.[1][2][3] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final drug product. These application notes provide detailed protocols and comparative data for its synthesis.

Synthetic Pathways Overview

The most prevalent and industrially scalable method for synthesizing 1-(4-chlorobenzhydryl)piperazine is through the N-alkylation of piperazine (B1678402) with a 4-chlorobenzhydryl halide, typically 4-chlorobenzhydryl chloride.[1][2] This reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction and may be catalyzed by an additive like potassium iodide.

An alternative pathway begins with 4-chlorobenzophenone.[4][5] This ketone is first reduced to the corresponding alcohol, (4-chlorophenyl)phenylmethanol (4-chlorobenzhydrol), using a reducing agent like sodium borohydride. The alcohol is then converted to the more reactive this compound, often by treatment with thionyl chloride.[4][5] This chloride is subsequently reacted with piperazine to yield the final product.[4][5]

G Reactant1 4-Chlorobenzhydryl Chloride Product 1-(4-chlorobenzhydryl)piperazine Reactant1->Product Reactant2 Piperazine Reactant2->Product Base Base (e.g., K2CO3, excess Piperazine) Base->Product Solvent Solvent (e.g., Toluene (B28343), DMF, Butanone) Solvent->Product

Caption: General synthetic scheme for 1-(4-chlorobenzhydryl)piperazine.

Data Presentation: Comparison of Synthetic Protocols

The selection of solvent, base, and catalyst significantly influences reaction time, yield, and purity. The following table summarizes quantitative data from various published methods.

MethodStarting MaterialsSolvent(s)Base / CatalystConditionsYieldM.P. (°C)Reference
1Piperazine, this compound (4-CBC)Toluene, DMFExcess Piperazine / KI80°C, then reflux, 12h92%63-65[6][7]
2Anhydrous Piperazine, this compoundButanoneAnhydrous K₂CO₃ / KIReflux, 18h57%N/A[6]
3Piperazine, this compoundDMFAnhydrous K₂CO₃80°C70%N/A[5]
4Piperazine, 4-Chlorodiphenyl methyl chlorideMethanolExcess PiperazineReflux, 4-6hN/A*N/A[8]

*Yield for the intermediate was not reported; the overall yield for the final product (Meclizine HCl) was 80-81%.

Experimental Protocols

This section provides a detailed methodology for a high-yield synthesis of 1-(4-chlorobenzhydryl)piperazine.

Protocol 1: High-Yield Synthesis in Toluene/DMF (Method 1)

This protocol is based on a method reporting a 92% yield.[6][7] It utilizes a catalytic amount of potassium iodide (KI) and dimethylformamide (DMF) in a toluene solvent system.

Materials:

  • Piperazine (10 g, 0.12 mol)

  • This compound (4-CBC)

  • Toluene (15 mL, plus additional for 4-CBC solution and washes)

  • Dimethylformamide (DMF) (0.5 mL)

  • Potassium iodide (KI) (0.1 g)

  • Concentrated Hydrochloric Acid (HCl)

  • 30% Sodium Hydroxide (NaOH) solution

  • Methylene (B1212753) dichloride (MDC)

  • Water

Equipment:

  • Reaction vessel with heating mantle and reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

G A 1. Charge Reactor: Piperazine, Toluene, DMF, KI B 2. Heat to 80°C for 0.5h A->B C 3. Add 4-CBC in Toluene Maintain 80°C for 2h B->C D 4. Reflux for 12h C->D E 5. Cool to 20°C D->E F 6. Workup: - Wash Toluene layer with water - Treat with HCl (5-10°C) E->F G 7. Separate Aqueous Layer F->G H 8. Neutralize with 30% NaOH (10°C, then 2h at 20°C) G->H I 9. Isolate Product: - Filter solid - Dry at 50°C for 3h H->I J Final Product: 1-(4-chlorobenzhydryl)piperazine I->J

Caption: Experimental workflow for the synthesis of the target intermediate.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine piperazine (10 g, 0.12 mol), toluene (15 mL), DMF (0.5 mL), and KI (0.1 g).[6][7]

  • Initial Heating: Stir the mixture and heat to 80°C for 30 minutes.[6][7]

  • Addition of Alkylating Agent: To this heated mixture, add a solution of this compound (4-CBC) in toluene. Maintain the reaction temperature at 80°C for an additional 2 hours.[6][7]

  • Reflux: Increase the temperature to reflux and maintain for 12 hours to drive the reaction to completion.[6][7]

  • Cooling and Washing: After the reflux period, cool the reaction mixture to 20°C. Transfer the mixture to a separatory funnel and wash the organic (toluene) layer twice with 20 mL of water each time.[6][7]

  • Acidification and Extraction: Treat the washed organic layer with a solution of 15 mL concentrated HCl in 5 mL of water, maintaining the temperature between 5-10°C. This step protonates the product, making it water-soluble. Filter the biphasic mixture and separate the aqueous layer from the filtrate.[6][7]

  • Neutralization and Precipitation: Wash the separated aqueous layer with 10 mL of toluene and 10 mL of methylene dichloride (MDC) to remove any remaining organic impurities. Cool the aqueous layer to 10°C and slowly neutralize with approximately 22 mL of 30% NaOH solution to precipitate the free base product. Maintain the mixture at 20°C for 2 hours to ensure complete precipitation.[6][7]

  • Isolation and Drying: Filter the solid product, wash with water, and dry under suction. Dry the final compound in an oven at 50°C for 3 hours.[6][7]

  • Characterization: The expected yield is approximately 92%, with a melting point of 63-65°C.[7] Further characterization can be performed using techniques such as NMR, IR, and Mass Spectrometry.

References

The Role of 4-Chlorobenzhydryl Chloride in the Development of Novel Cytotoxic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzhydryl chloride is a versatile chemical intermediate that serves as a critical starting material for the synthesis of a diverse range of novel cytotoxic compounds. Its derivatives, particularly those incorporating a piperazine (B1678402) moiety, have demonstrated significant anti-proliferative activity against various cancer cell lines. This document provides detailed application notes on the utility of this compound in cancer research, protocols for the synthesis of its derivatives, and methods for evaluating their cytotoxic effects.

Introduction

The benzhydryl moiety is a prominent scaffold in medicinal chemistry, known for its presence in various pharmacologically active compounds, including antihistamines and anticancer agents.[1] The introduction of a chlorine atom at the 4-position of one of the phenyl rings, as in this compound, modulates the electronic properties and reactivity of the molecule, making it an ideal precursor for nucleophilic substitution reactions.[2][3] This reactivity is commonly exploited by reacting it with piperazine to form 1-(4-chlorobenzhydryl)piperazine (B1679854), a key intermediate for further derivatization.[1] Subsequent modifications, such as the introduction of substituted benzoyl, carboxamide, or thioamide groups, have yielded compounds with potent cytotoxic activity against a broad spectrum of cancer cell lines, including those of the liver, breast, and colon.[4]

Data Presentation: Cytotoxic Activity of 4-Chlorobenzhydryl Piperazine Derivatives

The following tables summarize the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values for various derivatives of 4-chlorobenzhydryl piperazine against a panel of human cancer cell lines. The data highlights the potential of these compounds as anticancer agents.

Table 1: Cytotoxic Activity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [5]

Compound IDR-group on Benzoyl MoietyHUH7 (Liver) GI₅₀ (µM)MCF7 (Breast) GI₅₀ (µM)HCT-116 (Colon) GI₅₀ (µM)T47D (Breast) GI₅₀ (µM)HEP3B (Liver) GI₅₀ (µM)CAMA-1 (Breast) GI₅₀ (µM)
5a 4-Cl4.646.096.181.91>40>40
5b 4-F10.318.9410.2710.7924.3820.11
5c 4-OCH₃14.536.096.180.441.671.22
5d 4-Br10.119.8710.1510.2321.4519.87
5e 4-NO₂11.217.898.450.3110.219.88
5f 4-Ph15.6712.3413.8711.9825.6723.45
5g 2,4-diF9.878.129.010.8515.3412.87
5-FU (Ref.) -10.511.212.115.418.216.5

Table 2: Cytotoxic Activity of N-Substituted-4-(4-chlorobenzhydryl)piperazine-1-carboxamide and thioamide Derivatives [6][7]

Compound IDMoietyR-groupHUH-7 (Liver) GI₅₀ (µM)MCF-7 (Breast) GI₅₀ (µM)HCT-116 (Colon) GI₅₀ (µM)
5w Carboxamide4-Bromophenyl>4015.38.9
5y Carboxamide4-Cyanophenyl12.19.86.5
6e Thioamide4-Bromophenyl9.87.24.1
6g Thioamide4-Cyanophenyl7.55.12.8

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine (Intermediate 4)

This protocol describes the synthesis of the key intermediate, 1-(4-chlorobenzhydryl)piperazine, from this compound.[3][8]

Materials:

  • This compound

  • Piperazine

  • Toluene (B28343)

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Concentrated Hydrochloric acid (HCl)

  • 30% Sodium hydroxide (B78521) (NaOH) solution

  • Methylene dichloride (MDC)

Procedure:

  • In a round-bottom flask, dissolve piperazine (0.12 mol), KI (0.1 g), and DMF (0.5 mL) in toluene (15 mL).

  • Heat the mixture to 80°C for 30 minutes.

  • To this mixture, add a solution of this compound in toluene.

  • Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.

  • Cool the reaction mixture to 20°C.

  • Wash the toluene layer twice with 20 mL of water.

  • Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.

  • Filter the mixture and separate the aqueous layer.

  • Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours to precipitate the product.

  • Filter the solid, wash with water, and dry at 50°C for 3 hours to obtain 1-(4-chlorobenzhydryl)piperazine.

Protocol 2: General Procedure for the Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

This protocol outlines the synthesis of the final benzoyl derivatives via a nucleophilic substitution reaction.[8]

Materials:

Procedure:

  • Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry DCM and cool to 0-5°C in an ice bath.

  • Add triethylamine (5.94 mmol) to the cold reaction mixture and stir for 10 minutes.

  • Add the respective substituted benzoyl chloride (1.98 mmol) to the mixture.

  • Stir the reaction mixture for 5-6 hours at room temperature, monitoring the progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (8:2) eluent.

  • Introduce hydrogen chloride gas into the solution of the purified product to precipitate the hydrochloride salt.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details the procedure for evaluating the cytotoxic activity of the synthesized compounds using the SRB assay.[9]

Materials:

  • Adherent cancer cell lines

  • Complete culture medium

  • Synthesized compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀/IC₅₀ values.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization 4-Chlorobenzhydryl_chloride This compound Intermediate 1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl_chloride->Intermediate Toluene, DMF, KI, 80°C -> Reflux Piperazine Piperazine Piperazine->Intermediate Final_Product Cytotoxic Benzoyl Derivative Intermediate->Final_Product DCM, TEA, 0-5°C -> RT Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride Substituted_Benzoyl_Chloride->Final_Product

Caption: General synthesis scheme for cytotoxic 4-chlorobenzhydryl piperazine derivatives.

Experimental Workflow for Cytotoxicity Evaluation

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with 4-Chlorobenzhydryl Chloride Derivatives B->C D Incubate for 72h C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B (SRB) E->F G Wash to Remove Unbound Dye F->G H Solubilize Bound Dye G->H I Measure Absorbance at 565 nm H->I J Calculate GI50/IC50 Values I->J

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Proposed Signaling Pathway for Apoptosis Induction

G Compound 4-Chlorobenzhydryl Piperazine Derivative Mitochondrion Mitochondrion Compound->Mitochondrion induces stress PI3K_AKT PI3K/AKT Pathway Compound->PI3K_AKT inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation promotes

Caption: Putative mechanism of apoptosis induction by 4-chlorobenzhydryl piperazine derivatives.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of novel cytotoxic compounds. The derivatization of the 1-(4-chlorobenzhydryl)piperazine core has led to the discovery of potent anticancer agents with significant activity against a range of cancer cell lines. The provided protocols offer a robust framework for the synthesis and cytotoxic evaluation of these promising compounds, facilitating further research and development in the field of oncology. The proposed mechanism of action, involving the induction of apoptosis through mitochondrial pathways and inhibition of key survival signaling, warrants further investigation to fully elucidate the therapeutic potential of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorobenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chlorobenzhydryl chloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.[1]
Moisture contamination: The presence of water can hydrolyze the thionyl chloride reagent and the this compound product back to the starting alcohol.[2]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of starting materials: Impurities in the 4-chlorobenzhydrol (B192747) or the chlorinating agent can interfere with the reaction.Use high-purity starting materials. Consider recrystallizing the 4-chlorobenzhydrol before use.
Inefficient stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Formation of Side Products/Impurities Overheating: Excessive heat can lead to the formation of elimination or other side products.Maintain the recommended reaction temperature. Use a temperature-controlled oil bath for precise heating.
Excess chlorinating agent: Using a large excess of the chlorinating agent can lead to the formation of undesired chlorinated byproducts.Use the stoichiometric amount or a slight excess of the chlorinating agent as specified in the protocol.
Product is an Oil Instead of a Solid Presence of impurities: Impurities can lower the melting point of the product, causing it to be an oil or a low-melting solid.Purify the product using column chromatography or distillation under reduced pressure.[3]
Difficulty in Product Isolation Emulsion formation during workup: The presence of certain impurities or incorrect pH can lead to the formation of an emulsion during the aqueous workup, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the chlorination of 4-chlorobenzhydrol. Two primary chlorinating agents are used:

  • Thionyl chloride (SOCl₂): This reagent is often preferred as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[3]

  • Concentrated Hydrochloric Acid (HCl): This is a more traditional method that involves heating 4-chlorobenzhydrol with concentrated HCl.[4][5]

Another synthetic route starts from 4-chlorobenzophenone, which is first reduced to 4-chlorobenzhydrol using a reducing agent like sodium borohydride, followed by chlorination.[6][7]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (4-chlorobenzhydrol). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q3: What is the best way to purify the final product?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method.

  • Column Chromatography: This technique is useful for separating the product from impurities with different polarities.

  • Distillation under reduced pressure: For liquid products or low-melting solids, fractional distillation under vacuum can be used to obtain a high-purity product.[3]

Q4: My yield is consistently low. What are the most critical factors to control?

A4: To improve the yield, focus on the following critical factors:

  • Anhydrous Conditions: Moisture is detrimental to this reaction. Ensure all equipment is dry and use anhydrous solvents.[2]

  • Temperature Control: Maintain the optimal reaction temperature. Overheating can lead to side reactions, while insufficient heat can result in an incomplete reaction.

  • Purity of Reagents: Use high-purity starting materials to avoid side reactions.

  • Efficient Workup: During the aqueous workup, ensure complete extraction of the product and proper neutralization of any remaining acid.

Q5: What are the potential side reactions in this synthesis?

A5: Potential side reactions include:

  • Hydrolysis: The product, this compound, can be hydrolyzed back to 4-chlorobenzhydrol in the presence of water.[2]

  • Elimination: At higher temperatures, elimination to form an alkene is a possibility, though less common for this specific substrate under standard conditions.

  • Formation of Ethers: If an alcohol is used as a solvent, there is a possibility of forming an ether byproduct.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Chlorinating Agent Solvent Temperature Reaction Time Reported Yield Reference
1Concentrated HClToluene60°C2.5 hoursNot explicitly stated for this step[4][5]
2Thionyl ChlorideMethylene ChlorideRoom TemperatureOvernightNot explicitly stated for this step[8]
3Thionyl ChlorideDichloromethane (B109758)40°C3 hours90% (for benzhydryl chloride)[9]
4Concentrated HCl (aq)None (neat)~77-80°C4-4.5 hours90-91%[7]

Note: The reported yields may be for analogous substrates or for subsequent steps in a multi-step synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is based on the general procedure for the chlorination of benzhydrol derivatives.

Materials:

  • 4-chlorobenzhydrol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridine (B92270) (optional, as a catalyst and acid scavenger)

  • 1M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzhydrol in anhydrous dichloromethane.

  • If using, add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution using a dropping funnel. The addition should be done carefully to control the evolution of HCl and SO₂ gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be required for some substrates.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Dry Glassware & Reagents Reactants Dissolve 4-chlorobenzhydrol in Anhydrous Solvent Start->Reactants Add_Reagent Add Chlorinating Agent (e.g., SOCl2) Dropwise Reactants->Add_Reagent Stir Stir at Controlled Temperature Add_Reagent->Stir Monitor Monitor Progress (TLC) Stir->Monitor Monitor->Stir If Incomplete Quench Quench Reaction (Ice Water) Monitor->Quench If Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify End End: Pure 4-Chlorobenzhydryl Chloride Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 4-Chlorobenzhydryl Chloride Observed Moisture Moisture Contamination? Start->Moisture Temp Incorrect Temperature? Start->Temp Time Insufficient Reaction Time? Start->Time Purity Impure Reagents? Start->Purity Dry_Glassware Use Dry Glassware & Anhydrous Solvents Moisture->Dry_Glassware Control_Temp Optimize & Control Reaction Temperature Temp->Control_Temp Monitor_TLC Monitor by TLC & Extend Reaction Time Time->Monitor_TLC Purify_Reagents Use High-Purity or Purified Reagents Purity->Purify_Reagents

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification of 4-Chlorobenzhydryl chloride by fractional distillation under reduced pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-chlorobenzhydryl chloride by fractional distillation under reduced pressure. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation under reduced pressure the recommended method for purifying this compound?

A1: Fractional distillation under reduced pressure is ideal for separating this compound from impurities with different boiling points.[1] Operating under a vacuum lowers the boiling point of the compound, which is crucial as this compound can be susceptible to thermal decomposition at its atmospheric boiling point.[2][3][4][5] This method allows for effective purification at lower temperatures, minimizing the risk of degradation and ensuring a high-purity final product, often exceeding 98%.

Q2: What are the most common impurities in crude this compound?

A2: The most common impurity is the precursor, 4-chlorobenzhydrol, from which it is synthesized. Other potential impurities can include residual solvents from the synthesis and side-reaction products.

Q3: What is the expected boiling point of this compound under vacuum?

A3: The boiling point of this compound is approximately 159-160 °C at a pressure of 2 mmHg.[6] It is important to have precise control over the vacuum to maintain a stable boiling point for effective separation.

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is moisture-sensitive.[6] Exposure to moisture can lead to hydrolysis, forming 4-chlorobenzhydrol. Therefore, it is critical to use dry glassware and maintain anhydrous conditions throughout the purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound under reduced pressure.

Problem Possible Cause(s) Recommended Solution(s)
Difficulty Achieving or Maintaining Vacuum - Leaks in the glassware joints.- Improperly sealed connections.- Malfunctioning vacuum pump.- Ensure all ground glass joints are properly greased and securely clamped.- Check all tubing connections for tightness.- Verify the vacuum pump is operating correctly and the pump oil is clean.
Bumping or Uncontrolled Boiling - Uneven heating of the distillation flask.- Absence of a stirring mechanism.- Boiling chips are ineffective under vacuum.- Use a heating mantle with a magnetic stirrer for uniform heating.[7]- Always use a magnetic stir bar; boiling chips do not function properly under reduced pressure.[8]- A nitrogen bleed tube can also help to ensure smooth boiling.[7]
Product is Decomposing (Darkening Color) - Excessive heating temperature.- Prolonged exposure to high temperatures.- Operate the distillation at the lowest possible pressure to reduce the required boiling temperature.[2][4]- Ensure the heating mantle is set to the minimum temperature required to maintain a steady distillation rate.- The residence time at high temperatures should be minimized.[2]
Poor Separation of Product and Impurities - Inefficient distillation column.- Distillation rate is too fast.- Fluctuations in pressure or temperature.- Use a fractionating column with appropriate packing (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.- Reduce the heating rate to slow down the distillation, allowing for better equilibrium between liquid and vapor phases.- Utilize a vacuum controller and a temperature controller to maintain stable conditions.[9][10]
No Distillate Collecting - Insufficient heating.- Vacuum is too high for the applied temperature.- Condenser temperature is too low.- Gradually increase the temperature of the heating mantle.- Adjust the vacuum to a level appropriate for the boiling point of the compound at the current temperature.- Ensure the condenser fluid is not excessively cold, which could cause the product to solidify in the condenser.

Quantitative Data

The successful separation of this compound from its primary impurity, 4-chlorobenzhydrol, relies on the difference in their boiling points under reduced pressure.

CompoundMolecular Weight ( g/mol )Boiling Point at Atmospheric Pressure (°C)Boiling Point at Reduced Pressure (°C)
This compound237.12Decomposes159-160 @ 2 mmHg
4-Chlorobenzhydrol218.68352.2 @ 760 mmHg[11]130 @ 0.01 Torr[12][13], 150-151 @ 2.6 mmHg[14]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the general steps for the laboratory-scale purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Vacuum and temperature controller

  • Cold trap

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Assembly:

    • Thoroughly dry all glassware in an oven and allow it to cool under a desiccator before assembly.

    • Assemble the fractional distillation apparatus as shown in the diagram below.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place a magnetic stir bar in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound (no more than two-thirds full).

    • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic operation.

    • Connect the vacuum pump to the distillation apparatus through a cold trap (e.g., cooled with dry ice/acetone).

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully evacuate the system using the vacuum pump.

    • Once the desired pressure (e.g., ~2 mmHg) is reached and stable, begin to gently heat the distillation flask using the heating mantle.

    • Observe the reflux of the condensate in the fractionating column. Adjust the heating rate to maintain a slow, steady distillation rate.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 159-160 °C at 2 mmHg), change to a clean receiving flask to collect the purified product.

    • Continue distillation until the majority of the product has been collected and the temperature begins to rise or drop, or if signs of decomposition appear.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum. Caution: Releasing the vacuum too quickly can cause a dangerous rush of air into the apparatus.

    • Once the system is at atmospheric pressure, turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a clean, dry, and labeled storage container.

Visualizations

G cluster_start Start: Crude this compound cluster_setup Experimental Setup cluster_process Distillation Process cluster_shutdown Shutdown start Crude Product setup Assemble Dry Fractional Distillation Apparatus start->setup stir Add Magnetic Stir Bar setup->stir charge Charge Flask with Crude Product stir->charge evacuate Evacuate System to ~2 mmHg charge->evacuate heat Gently Heat evacuate->heat reflux Observe Reflux heat->reflux collect_forerun Collect Low-Boiling Impurities reflux->collect_forerun collect_product Collect Product at 159-160°C collect_forerun->collect_product cool Cool to Room Temperature collect_product->cool vent Slowly Release Vacuum cool->vent shutdown_pump Turn Off Pump vent->shutdown_pump disassemble Disassemble and Store Product shutdown_pump->disassemble

Caption: Experimental workflow for the purification of this compound.

G issue Distillation Issue Identified pressure_issue Unstable Vacuum? issue->pressure_issue boiling_issue Bumping/Foaming? issue->boiling_issue separation_issue Poor Separation? issue->separation_issue decomposition_issue Product Darkening? issue->decomposition_issue check_leaks Check for Leaks Grease Joints pressure_issue->check_leaks Yes stir_heat Ensure Even Heating and Stirring boiling_issue->stir_heat Yes optimize_column Use Efficient Column Slow Distillation Rate separation_issue->optimize_column Yes lower_temp Reduce Temperature and Pressure decomposition_issue->lower_temp Yes

Caption: Troubleshooting logic for fractional distillation issues.

References

Minimizing side reactions during the synthesis of 4-Chlorobenzhydryl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-Chlorobenzhydryl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic routes start from 4-chlorobenzophenone (B192759). This involves a two-step process: the reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol (B192747), followed by the chlorination of the alcohol to yield this compound.[1][2][3] Common reducing agents for the first step include sodium borohydride (B1222165) (NaBH₄).[1][2] The subsequent chlorination is often achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[1][2][4][5]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Hydrolysis: this compound is moisture-sensitive and can hydrolyze back to 4-chlorobenzhydrol, especially during workup or if wet solvents are used.[6]

  • Ether Formation: Self-condensation of the starting alcohol (4-chlorobenzhydrol) or reaction of the product with the starting alcohol can lead to the formation of bis(4-chlorobenzhydryl) ether as a significant byproduct.[7][8]

  • Incomplete Reaction: Unreacted 4-chlorobenzhydrol or 4-chlorobenzophenone may remain in the final product if the reaction does not go to completion.

  • Polyhalogenation: While less common under controlled conditions, excessive chlorination can potentially lead to further halogenation on the aromatic rings.[1]

Q3: How can I minimize the hydrolysis of this compound during and after the synthesis?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction and workup.[6] This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid prolonged contact with aqueous solutions and ensure that organic extracts are thoroughly dried using a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.[4][5]

Q4: What causes the formation of ether byproducts, and how can it be prevented?

A4: Ether formation is typically catalyzed by acid and heat. It occurs when the carbocation intermediate, formed from 4-chlorobenzhydrol in the presence of acid, is attacked by another molecule of 4-chlorobenzhydrol instead of the chloride ion. To prevent this, ensure a high concentration of the chlorinating agent and control the reaction temperature. Using a reagent like thionyl chloride at low temperatures can be effective. When using HCl, ensuring a sufficient excess and maintaining the optimal temperature can favor the desired chlorination reaction.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reduction of 4-chlorobenzophenone. Monitor the reduction step by Thin Layer Chromatography (TLC) to ensure all the starting ketone has been consumed before proceeding to the chlorination step. If necessary, add more reducing agent incrementally.
Incomplete chlorination of 4-chlorobenzhydrol. Ensure the chlorinating agent is fresh and used in sufficient stoichiometric excess. Optimize the reaction time and temperature. For example, when using concentrated HCl, heating at 60°C for 2.5 hours is a common condition.[4][5]
Hydrolysis of the product during workup. Minimize contact with water. Use brine washes to reduce the amount of dissolved water in the organic phase and dry the organic layer thoroughly with a drying agent before solvent removal.
Formation of ether byproducts. Control the reaction temperature carefully. If using HCl, ensure a sufficient excess is present to favor the reaction with chloride ions over the alcohol. Alternatively, using thionyl chloride at lower temperatures can reduce ether formation.
Issue 2: Presence of Impurities in the Final Product
Impurity Detected (e.g., by GC-MS or NMR) Possible Cause Suggested Solution
4-chlorobenzhydrol Incomplete chlorination or hydrolysis of the product.See solutions for "Low Yield." For purification, fractional distillation under reduced pressure can be effective.[1]
bis(4-chlorobenzhydryl) ether Acid-catalyzed self-condensation of 4-chlorobenzhydrol.See solutions for preventing ether formation. Purification can be achieved by column chromatography or fractional distillation.
Unreacted 4-chlorobenzophenone Incomplete initial reduction.Ensure the reduction step goes to completion. This impurity can often be removed by column chromatography.
Issue 3: Side Reactions During the Synthesis of Piperazine (B1678402) Derivatives
Problem Possible Cause Suggested Solution
Low yield of the desired N-alkylated piperazine derivative. Steric hindrance or low reactivity of the piperazine derivative.Use a catalyst, such as sodium iodide, to promote the reaction.[2] Optimize the solvent and temperature; polar aprotic solvents like DMF can be effective.
Formation of di-substituted piperazine byproducts. The piperazine nitrogen atoms are both nucleophilic.Use a large excess of the piperazine reactant relative to the this compound to favor mono-alkylation.
Friedel-Crafts alkylation on the aromatic rings. The reaction conditions are too harsh, or a strong Lewis acid is present.Use a non-Lewis acidic base to scavenge the HCl byproduct, such as triethylamine (B128534) or potassium carbonate.[2] Avoid high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chlorobenzophenone

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

  • Dissolve 4-chlorobenzophenone (1 equivalent) in a suitable solvent such as methanol (B129727) or a mixture of methanol and tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding water, followed by acidification with dilute HCl (e.g., 1N HCl) to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude 4-chlorobenzhydrol, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Chlorination of 4-Chlorobenzhydrol

  • Dissolve the crude 4-chlorobenzhydrol (1 equivalent) in a non-polar solvent like toluene (B28343).[4][5]

  • Add concentrated hydrochloric acid (a typical ratio is 10 mL of concentrated HCl for a solution of the alcohol in 15 mL of toluene).[4][5]

  • Heat the mixture to 60°C and maintain this temperature with vigorous stirring for 2.5 hours.[4][5]

  • Cool the reaction mixture to room temperature, which will result in the separation of the organic and aqueous layers.

  • Separate the organic (toluene) layer.

  • Wash the organic layer with a 10% aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a water wash.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution of this compound in toluene can be used directly in subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude product. High-purity product can be obtained by fractional distillation under reduced pressure (2-3 mmHg).[1]

Visualizations

Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_chlorination Step 2: Chlorination 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol NaBH4, MeOH/THF 4-Chlorobenzhydrol_clone 4-Chlorobenzhydrol 4-Chlorobenzhydryl_chloride This compound 4-Chlorobenzhydrol_clone->4-Chlorobenzhydryl_chloride Conc. HCl or SOCl2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield of Final Product? Start->Low_Yield Impurity_Check Impurity Detected? Low_Yield->Impurity_Check No Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Hydrolysis Hydrolysis Occurring Impurity_Check->Hydrolysis Yes (Alcohol Impurity) Ether_Formation Ether Byproduct Formed Impurity_Check->Ether_Formation Yes (Ether Impurity) Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Ether_Formation->Optimize_Conditions Incomplete_Reaction->Optimize_Conditions Purify Purify by Distillation or Chromatography Optimize_Conditions->Purify Anhydrous_Conditions->Purify

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Overcoming Moisture Sensitivity in Reactions with 4-Chlorobenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the moisture sensitivity of 4-Chlorobenzhydryl chloride in chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction with this compound is resulting in a low yield or failing completely. What are the likely causes related to moisture?

A1: Low or no product yield in reactions involving this compound is frequently due to its high sensitivity to moisture.[1] The primary issue is the hydrolysis of the starting material, which converts the reactive this compound into the significantly less reactive 4-chlorobenzhydrol (B192747).[1] This side reaction consumes your starting material and reduces the overall efficiency of your desired transformation.

Troubleshooting Steps:

  • Verify Starting Material Quality: Before starting your reaction, it is crucial to assess the purity of your this compound. The presence of 4-chlorobenzhydrol, a common impurity resulting from hydrolysis during storage, can significantly impact your reaction. Consider using analytical techniques like HPLC or GC-MS to quantify the level of this impurity.

  • Implement Anhydrous Techniques: The use of an inert atmosphere, such as dry nitrogen or argon, is essential to prevent atmospheric moisture from entering your reaction vessel.[2] Techniques like using a Schlenk line or a glove box are highly recommended.

  • Ensure Dry Glassware and Solvents: All glassware must be thoroughly dried, either in an oven or by flame-drying, and cooled under an inert atmosphere before use. Solvents must be rigorously dried using appropriate drying agents and preferably distilled under an inert atmosphere.

Issue 2: Formation of an Impurity Corresponding to 4-chlorobenzhydrol

Q2: I've identified a significant impurity in my crude reaction mixture with a mass corresponding to 4-chlorobenzhydrol. How can I prevent its formation?

A2: The presence of 4-chlorobenzhydrol is a direct indicator of hydrolysis of your this compound starting material or intermediate.[1] This can happen either before the reaction (due to improper storage) or during the reaction itself.

Preventative Measures:

  • Proper Storage: this compound should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place to minimize exposure to atmospheric moisture.

  • Inert Reaction Setup: As mentioned previously, conducting the reaction under a positive pressure of an inert gas is critical. This prevents moisture from the air from coming into contact with the reaction mixture.

  • Use of Dry Reagents and Solvents: Ensure all other reagents and solvents added to the reaction are anhydrous. Even small amounts of water in your other starting materials or solvents can lead to the hydrolysis of this compound.

Issue 3: Inconsistent Reaction Results

Q3: I am getting inconsistent yields and purity in my reactions with this compound. Could moisture be the culprit?

A3: Yes, inconsistent exposure to moisture is a very common reason for variable reaction outcomes. The rate of hydrolysis of this compound will depend on the amount of water present, leading to fluctuating amounts of the active reagent in each experiment.

Strategies for Consistency:

  • Standardize Anhydrous Procedures: Develop and strictly follow a standard operating procedure (SOP) for all moisture-sensitive reactions. This should include detailed steps for drying glassware, solvents, and handling reagents under an inert atmosphere.

  • Quantify Water Content: For highly sensitive reactions, consider quantifying the water content of your solvents using methods like Karl Fischer titration to ensure consistency between batches.

  • Freshly Opened Reagents: Whenever possible, use freshly opened bottles of this compound and other anhydrous reagents to minimize the risk of moisture contamination from repeated openings of a container.

Data Presentation

Synthetic Route for Cetirizine IntermediateReagentsReported YieldAnhydrous Conditions Emphasized?
N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamideThis compound, piperazine (B1678402) derivative47%Yes
N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetateThis compound, piperazine derivative27.8%Yes
Reaction with hydroxyethyl (B10761427) piperazineThis compound, hydroxyethyl piperazine74.7% - 79.4%Yes

Note: The yields presented are for specific reaction steps and overall yields may vary. The emphasis on anhydrous conditions in these higher-yielding procedures strongly suggests that minimizing moisture is critical for success.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere to prevent the ingress of moisture.

Materials:

  • Schlenk flask and other appropriate glassware

  • Magnetic stir bar

  • Septa

  • Needles and syringes

  • Schlenk line with a vacuum pump and inert gas (Nitrogen or Argon) supply

  • Heat gun or oven

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours. Assemble the hot glassware under a stream of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Inerting the Flask: Attach the assembled Schlenk flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, and then backfill with the inert gas. Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric gases and adsorbed moisture.

  • Reagent Addition (Solids): If adding a solid reagent, do so under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry, inert gas-flushed syringe.

  • This compound Addition: Using a dry, inert gas-flushed syringe, carefully draw up the required amount of this compound and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or another suitable analytical technique.

  • Work-up: Upon completion, quench the reaction appropriately, still taking precautions to minimize exposure to air if the product is also sensitive.

Protocol 2: Synthesis of a Cetirizine Intermediate via N-Alkylation

This protocol is an example of a specific application of this compound where moisture control is critical.

Materials:

  • This compound

  • Hydroxyethyl piperazine

  • Potassium carbonate (anhydrous)

  • Sodium iodide (catalyst)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk line setup (as in Protocol 1)

Procedure:

  • Setup: In a flame-dried 250 mL four-neck Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous potassium carbonate (27.6 g) and sodium iodide (16.6 g) under a positive pressure of nitrogen.[1]

  • Reagent Addition: Add anhydrous DMF (80 mL) and N-hydroxyethyl piperazine (26.1 g) to the flask.[1]

  • Addition of this compound: While stirring at room temperature, add this compound (23.7 g) dropwise from the addition funnel.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to 50°C.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter. Add water (300 mL) to the filtrate and extract the aqueous layer. Adjust the pH of the aqueous layer to 9-11 and separate the layers. The organic layer is then concentrated under reduced pressure to yield the product.[1]

Mandatory Visualization

Moisture_Sensitivity_Pathway A This compound (Reactive) B Desired Product A->B Desired Reaction (Anhydrous Conditions) C 4-chlorobenzhydrol (Unreactive Byproduct) A->C Hydrolysis (Moisture Present) Moisture H₂O (Moisture)

Caption: The impact of moisture on reactions with this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagent Assess Purity of This compound (HPLC/GC-MS) start->check_reagent check_conditions Review Anhydrous Technique (Inert gas, dry solvents/glassware) start->check_conditions implement_changes Implement Strict Anhydrous Protocol check_reagent->implement_changes check_conditions->implement_changes rerun_reaction Repeat Reaction implement_changes->rerun_reaction success Improved Yield rerun_reaction->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Optimization of reaction temperature for the synthesis of cetirizine from 4-Chlorobenzhydryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cetirizine (B192768) from 4-chlorobenzhydryl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, with a focus on the critical reaction temperature of the N-alkylation step.

Issue Potential Cause Recommended Solution
Low to No Product Yield Reaction temperature is too low: The activation energy for the N-alkylation is not being met, resulting in a very slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC to find the optimal temperature for your specific solvent and base combination. For instance, reactions in DMF may proceed at a lower temperature range (e.g., 40-60°C) compared to those in toluene (B28343) or acetonitrile (B52724) (e.g., 80-85°C).[1]
Incomplete reaction: The reaction time may be insufficient at the current temperature.Extend the reaction time and continue to monitor the consumption of starting materials.
High Levels of Impurities Reaction temperature is too high: Elevated temperatures can lead to the formation of side products through various decomposition pathways.Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of impurities. The optimal temperature is a balance between reaction rate and purity.
Formation of Di-alkylation Product: The piperazine (B1678402) ring is susceptible to a second alkylation, especially at higher temperatures.Lower the reaction temperature to favor mono-alkylation. Using a weaker base can also help minimize this side reaction.[2]
Presence of Benzhydrol Impurity: Hydrolysis of this compound due to moisture in the reaction.Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Mixture Darkens Significantly Decomposition of reactants or solvent: High temperatures can cause the degradation of starting materials, intermediates, or the solvent itself, leading to a dark-colored reaction mixture and the formation of complex impurities.Lower the reaction temperature. Ensure the chosen solvent is stable at the reaction temperature.
Inconsistent Results Poor temperature control: Fluctuations in the reaction temperature can lead to variable yields and purity profiles between batches.Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture with adequate stirring.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the N-alkylation of the piperazine derivative with this compound?

A1: The optimal temperature depends on the specific reactants, solvent, and base used. Based on literature, a temperature range of 40-60°C is often employed when using a polar aprotic solvent like DMF.[1] For solvents like toluene or acetonitrile, a higher temperature in the range of 80-85°C is common.[3] It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific conditions.

Q2: What are the likely consequences of running the reaction at a temperature significantly above the recommended range?

A2: Exceeding the optimal temperature range can lead to several undesirable outcomes, including:

  • Increased formation of byproducts: This includes di-alkylation of the piperazine derivative and potential elimination products from this compound.

  • Degradation of the product: The desired cetirizine molecule itself may degrade at elevated temperatures.

  • Decomposition of starting materials and reagents: This can lead to a complex mixture of impurities and a lower yield of the desired product.

Q3: Can I run the reaction at a lower temperature to minimize impurities?

A3: Yes, running the reaction at a lower temperature can reduce the formation of temperature-dependent impurities. However, this will also decrease the reaction rate, potentially requiring significantly longer reaction times to achieve complete conversion of the starting materials. It is a trade-off between reaction time and purity that needs to be optimized for each specific case.

Q4: How can I monitor the progress of the reaction to optimize the temperature and time?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion rate and the purity profile of the reaction mixture at different time points and temperatures.

Q5: Besides temperature, what other parameters are critical for this reaction?

A5: In addition to temperature, other critical parameters include:

  • Choice of base: A suitable base is required to neutralize the HCl generated during the reaction. Common bases include potassium carbonate and triethylamine.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous solvents are crucial to prevent the hydrolysis of this compound.

  • Stoichiometry of reactants: The molar ratio of the piperazine derivative to this compound can influence the extent of di-alkylation.

Data Presentation

The following table provides an illustrative summary of how reaction temperature can influence the yield and purity of the N-alkylation product. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
40246598Slow reaction rate, but high purity.
60128597Good balance of reaction time and purity.
8069293Faster reaction, but noticeable increase in impurities.
10048885Rapid reaction, significant impurity formation and potential for product degradation.

Experimental Protocols

General Protocol for the Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

This protocol describes a general procedure for the N-alkylation of piperazine with this compound.

Materials:

  • This compound

  • Anhydrous piperazine (excess, e.g., 4 equivalents)

  • Anhydrous toluene

  • Potassium carbonate (optional, as a base)

  • Deionized water

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (B78521) (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous piperazine in anhydrous toluene.

  • Add potassium carbonate if used as an additional base.

  • Heat the mixture to the desired reaction temperature (e.g., 80-85°C) with stirring.

  • Slowly add a solution of this compound in anhydrous toluene to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the set temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with deionized water.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with a dilute solution of hydrochloric acid to remove excess piperazine.

  • Neutralize the aqueous layer with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with deionized water, and dry under vacuum to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction N-Alkylation cluster_workup Workup & Isolation cluster_purification Purification reactants Dissolve Piperazine in Toluene heating Heat to 80-85°C reactants->heating addition Slowly Add This compound heating->addition monitoring Monitor by TLC/HPLC addition->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter Salts cooling->filtration extraction Aqueous Wash & Extraction filtration->extraction precipitation Precipitate Product extraction->precipitation drying Dry Product precipitation->drying purify Recrystallization or Chromatography drying->purify troubleshooting_guide cluster_yield Low Yield cluster_purity High Impurities start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities temp_too_low Temperature Too Low? low_yield->temp_too_low increase_temp Increase Temperature temp_too_low->increase_temp Yes incomplete_rxn Incomplete Reaction? temp_too_low->incomplete_rxn No extend_time Extend Reaction Time incomplete_rxn->extend_time Yes temp_too_high Temperature Too High? high_impurities->temp_too_high decrease_temp Decrease Temperature temp_too_high->decrease_temp Yes dialkylation Di-alkylation? temp_too_high->dialkylation No lower_temp_base Lower Temp / Weaker Base dialkylation->lower_temp_base Yes hydrolysis Hydrolysis? dialkylation->hydrolysis No anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes

References

Troubleshooting low yield in the nucleophilic substitution of 4-Chlorobenzhydryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Substitution of 4-Chlorobenzhydryl Chloride

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the nucleophilic substitution of this compound and overcoming challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields when using this compound?

A1: The most frequent cause of low yields is the high reactivity of the benzhydryl carbocation intermediate, which readily reacts with water. The substrate's sensitivity to moisture can lead to hydrolysis, forming the undesired side product, 4-chlorobenzhydrol (B192747).[1] Therefore, maintaining strictly anhydrous (dry) reaction conditions is critical for success.[1]

Q2: What is the likely reaction mechanism for nucleophilic substitution on this compound?

A2: The reaction predominantly proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This is because this compound is a secondary halide that can form a highly stable secondary benzylic carbocation upon dissociation of the chloride leaving group.[2][3][4] This carbocation is resonance-stabilized by the two adjacent phenyl rings. The rate of an SN1 reaction is primarily dependent on the formation of this carbocation and not on the concentration or strength of the nucleophile.[4][5]

Q3: My primary impurity is 4-chlorobenzhydrol. How can I prevent its formation?

A3: The formation of 4-chlorobenzhydrol is a clear indication of hydrolysis due to the presence of water in the reaction mixture.[1] To prevent this:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).

  • Dry Glassware: Flame-dry or oven-dry all glassware immediately before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Dry Reagents: Ensure your nucleophile and any other reagents are anhydrous.

Q4: Besides hydrolysis, what other side reactions can occur?

A4: E1 (Elimination Unimolecular) is a potential competing side reaction, especially when using nucleophiles that are also strong bases or when applying excessive heat. This would lead to the formation of an alkene. To favor substitution over elimination, it is advisable to use non-basic or weakly basic nucleophiles and maintain moderate reaction temperatures.[2]

Q5: How critical is the choice of solvent for this reaction?

A5: Solvent choice is crucial. For an SN1 reaction, polar solvents are needed to stabilize the carbocation intermediate.[3]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents excel at stabilizing both the carbocation intermediate and the leaving group, which can accelerate the reaction rate.[2][3][4] However, they can also act as competing nucleophiles, leading to solvolysis byproducts (like 4-chlorobenzhydrol if water is the solvent).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are also effective. While they are less stabilizing for the carbocation than protic solvents, they do not compete as nucleophiles, which can lead to a cleaner reaction.[2] The choice often depends on the specific nucleophile being used.

Troubleshooting Guide for Low Yield

SymptomPossible CauseRecommended Solution
Low or No Conversion 1. Poor Leaving Group Ability: While chloride is a good leaving group, its reactivity is lower than bromide or iodide.[6][7]Finkelstein Reaction: Consider converting the chloride to the more reactive iodide in situ or as a separate step by adding a catalytic amount of an iodide salt like potassium iodide (KI) or sodium iodide (NaI).[8]
2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the temperature moderately or extending the reaction time.[8]
3. Weak Nucleophile: The nucleophile may be too weak to effectively trap the carbocation intermediate.While nucleophile strength doesn't affect the SN1 rate, a more reactive nucleophile can compete more effectively against side reactions. Consider using a more potent nucleophile (e.g., the deprotonated salt form).
Main product is 4-chlorobenzhydrol 1. Presence of Water: The starting material, solvent, or reagents contain water, leading to hydrolysis.[1]Rigorously dry all solvents and reagents. Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar).
Significant Elimination Byproduct 1. Nucleophile is too Basic: The nucleophile is acting as a base, promoting the E1 pathway.Use a less basic nucleophile. For example, when synthesizing an amine, using piperazine (B1678402) is less basic than using an alkoxide.
2. Temperature is too High: Higher temperatures favor elimination over substitution.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An optimal temperature is often found between 80°C and reflux, depending on the solvent.[8][9]
Multiple Unidentified Products 1. Impure Starting Material: The this compound starting material may be impure or partially decomposed.Purify the starting material before use or synthesize it fresh. Its preparation often involves reacting 4-chlorobenzhydrol with agents like thionyl chloride or HCl.[9][10]
2. Over-alkylation (for amine nucleophiles): Primary or secondary amines can react multiple times.Use a large excess of the amine nucleophile to favor mono-alkylation.

Data Presentation: Reaction Condition Comparison

The following table summarizes different reported conditions for the nucleophilic substitution of this compound with piperazine, illustrating the impact of reaction parameters on yield.

NucleophileSolventBase / AdditiveTemperatureTimeYield (%)Reference
PiperazineToluene (B28343)DMF (cat.), KI (cat.)80°C then reflux14 h92%[8]
PiperazineButanoneK₂CO₃, KIReflux18 h57%[8]
PiperazineDimethylformamide (DMF)K₂CO₃80°C-Good[10]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine (High-Yield Method)

This protocol is adapted from a high-yield literature procedure.[8]

Materials:

  • This compound (4-CBC)

  • Piperazine (anhydrous)

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • 30% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Methylene Dichloride (MDC, anhydrous)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine piperazine (2.5 eq), KI (0.1 eq), and anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (e.g., 0.5 mL).

  • Heat the mixture to 80°C with stirring for 30 minutes.

  • Separately, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the 4-CBC solution to the heated piperazine mixture. Maintain the temperature at 80°C for 2 hours, then increase to reflux (approx. 110°C) for 12 hours.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction mixture to room temperature. Wash the toluene layer twice with deionized water.

  • For purification, extract the product into an aqueous layer by adding a solution of concentrated HCl in water at 5-10°C.

  • Separate the aqueous layer and wash it with toluene and MDC to remove unreacted starting material.

  • Neutralize the aqueous layer by slowly adding 30% NaOH solution at 10°C until a solid precipitate forms.

  • Stir for 2 hours at 20°C, then filter the solid product, wash with water, and dry under vacuum at 50°C.

Protocol 2: Preparation of this compound Starting Material

This protocol describes the synthesis of the reactant from its corresponding alcohol.[9]

Materials:

  • 4-chlorobenzhydrol

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • 10% aqueous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chlorobenzhydrol in toluene in a round-bottom flask.

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture to 60°C and maintain this temperature with vigorous stirring for 2.5 hours.

  • Cool the mixture to 20°C and transfer it to a separatory funnel.

  • Remove the lower aqueous layer.

  • Wash the upper organic (toluene) layer with 10% aqueous sodium carbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

  • Dry the toluene layer over anhydrous sodium sulfate.

  • The resulting solution of this compound in toluene can be used directly in the subsequent substitution reaction without isolation.

Visualizations

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Reactant 4-Chlorobenzhydryl chloride Intermediate Stable Benzhydryl Carbocation Reactant->Intermediate Slow Nucleophile Nucleophile (e.g., Piperazine) LeavingGroup Cl⁻ Product Substitution Product Intermediate->Product Fast

Caption: Simplified SN1 reaction mechanism for this compound.

Troubleshooting_Workflow start Low Yield Observed check_impurity Analyze Crude Product (TLC, NMR) start->check_impurity is_hydrolysis Main Impurity is 4-chlorobenzhydrol? check_impurity->is_hydrolysis is_elimination Evidence of Alkene Byproduct? is_hydrolysis->is_elimination No sol_hydrolysis Root Cause: Water Contamination - Use anhydrous solvents/reagents - Flame-dry glassware - Use inert atmosphere is_hydrolysis->sol_hydrolysis Yes is_no_reaction Mainly Unreacted Starting Material? is_elimination->is_no_reaction No sol_elimination Root Cause: High Temp / Basic Nu:⁻ - Lower reaction temperature - Use a less basic nucleophile is_elimination->sol_elimination Yes sol_no_reaction Root Cause: Low Reactivity - Increase temperature/time - Add KI catalyst (Finkelstein) - Check starting material purity is_no_reaction->sol_no_reaction Yes end_node Re-run Optimized Reaction sol_hydrolysis->end_node sol_elimination->end_node sol_no_reaction->end_node

Caption: Decision tree for troubleshooting low reaction yields.

Experimental_Workflow arrow arrow A Preparation - Dry glassware & solvents - Inert atmosphere setup B Reaction Setup - Charge nucleophile & solvent - Heat to temperature A->B C Substrate Addition - Add this compound - Monitor by TLC B->C D Reaction Work-up - Quench reaction - Perform aqueous washes C->D E Product Isolation - Extraction or precipitation - Remove solvent D->E F Purification - Recrystallization or - Column chromatography E->F G Characterization - NMR, IR, Mass Spec, M.P. F->G

Caption: General experimental workflow for nucleophilic substitution.

References

Stability and degradation pathways of 4-Chlorobenzhydryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4-Chlorobenzhydryl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Nucleophilic Substitution Reactions Incomplete reaction: The reaction may not have gone to completion.- Increase the reaction time or temperature. - Use a slight excess of the nucleophile to drive the reaction to completion. - Ensure accurate measurement of all reactants.[1]
Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride.- Switch to a stronger nucleophile. For example, use the sodium or potassium salt of the nucleophile.[1]
Inappropriate Solvent: The solvent may be hindering the reaction. Polar protic solvents can solvate the nucleophile, reducing its reactivity in SN2 reactions.[1]- For SN2 reactions, use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724).
Degradation of this compound: The starting material may have degraded due to moisture.- Ensure all reagents and solvents are anhydrous.[2] - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Elimination Reaction (E1 or E2): Formation of an alkene side product instead of the desired substitution product.- Use a strong, but non-bulky nucleophile to favor SN2 over E2. - Run the reaction at a lower temperature, as elimination reactions are often favored at higher temperatures.[3]
Hydrolysis Product: Presence of 4-chlorobenzhydrol (B192747) as a significant impurity.- This is a primary indicator of moisture in the reaction. Rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere.
Rearrangement Products (in SN1 reactions): Observation of products with a rearranged carbon skeleton.- While less common for this specific substrate, if SN1 conditions are used with a substrate prone to rearrangement, consider switching to SN2 conditions (strong nucleophile, polar aprotic solvent) to avoid carbocation intermediates.[3]
Difficulty in Product Purification Presence of Unreacted Starting Material: Incomplete reaction leaving unreacted this compound.- Optimize reaction conditions (time, temperature, stoichiometry) for full conversion. - Unreacted this compound can be removed by chromatography.
Co-elution of Product and Impurities: Difficulty in separating the desired product from byproducts like 4-chlorobenzhydrol during chromatography.- Optimize the chromatographic method. A normal-phase silica (B1680970) gel column may effectively separate the less polar product from the more polar alcohol impurity.
Inconsistent Reaction Outcomes Variability in Reagent Quality: The purity of this compound can affect the reaction.- Use high-purity reagent from a reputable supplier. - If the purity is questionable, consider purifying the reagent by distillation under reduced pressure before use.
Presence of Dissolved Oxygen: Oxygen can potentially lead to oxidative side reactions, though this is less common than hydrolysis.- For sensitive reactions, degas solvents before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and reactivity of this compound.

1. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis. Due to its high sensitivity to moisture, it readily reacts with water to form 4-chlorobenzhydrol.[4] This reaction can occur with trace amounts of water in solvents or from atmospheric humidity.

2. How can I prevent the degradation of this compound during storage and handling?

To prevent degradation, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5] When handling the reagent, use anhydrous solvents and glassware, and work under an inert atmosphere whenever possible.

3. What are the expected degradation products under different stress conditions?

  • Hydrolytic (Acidic, Basic, Neutral): The primary degradation product under all hydrolytic conditions is 4-chlorobenzhydrol. The rate of hydrolysis may be influenced by pH.

  • Oxidative: Oxidation of the benzylic carbon can occur, potentially leading to the formation of 4-chlorobenzophenone.

  • Photolytic: Exposure to UV light may lead to homolytic cleavage of the carbon-chlorine bond, generating radical species that can lead to a variety of degradation products. Photodegradation of chlorinated aromatic compounds can be complex.[6][7]

4. What analytical techniques are suitable for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for monitoring the stability of this compound and quantifying its degradation products.[8][9] A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.

5. Is this compound more reactive towards SN1 or SN2 reactions?

As a secondary benzylic halide, this compound can undergo both SN1 and SN2 reactions. The reaction pathway is highly dependent on the reaction conditions.

  • SN1 reactions are favored by polar protic solvents and weak nucleophiles. The benzylic carbocation intermediate is stabilized by resonance with the phenyl ring.[10]

  • SN2 reactions are favored by strong nucleophiles and polar aprotic solvents.[11]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[12][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate at room temperature for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostable, transparent container to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At various time points, withdraw samples and analyze by HPLC.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be used. A general starting point could be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Injection Volume: 10 µL

  • The method should be validated to ensure it can separate the parent compound from all significant degradation products.[15]

Diagrams

DegradationPathways This compound This compound 4-chlorobenzhydrol 4-chlorobenzhydrol This compound->4-chlorobenzhydrol Hydrolysis (H2O) 4-chlorobenzophenone 4-chlorobenzophenone This compound->4-chlorobenzophenone Oxidation Radical_Intermediates Radical Intermediates This compound->Radical_Intermediates Photolysis (UV light) Other_Products Other Products Radical_Intermediates->Other_Products ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Photolysis Photolytic Degradation Stock_Solution->Photolysis HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photolysis->HPLC Data Data Interpretation HPLC->Data

References

Challenges in the scale-up of 4-Chlorobenzhydryl chloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chlorobenzhydryl chloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on practical solutions.

Issue 1: Low or No Product Yield

Symptom Possible Cause Recommended Action
Reaction fails to proceed to completion (significant starting material remains). Incomplete chlorination: Insufficient amount of chlorinating agent (e.g., HCl, thionyl chloride) or reaction time.- Ensure the correct stoichiometry of the chlorinating agent. - Extend the reaction time and monitor progress by TLC or GC.
Low reaction temperature: The activation energy for the chlorination is not being met.- Gradually increase the reaction temperature while carefully monitoring for exotherms. For the reaction with concentrated HCl, a temperature of 60°C is often optimal.[1][2]
Moisture contamination: this compound is moisture-sensitive and can hydrolyze back to 4-chlorobenzhydrol (B192747).[3]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low isolated yield after work-up. Product loss during aqueous wash: this compound can be partially hydrolyzed during the neutralization step.- Perform the aqueous wash quickly and with a cold solution (e.g., 10% aqueous sodium carbonate).[1][2] - Ensure rapid and efficient phase separation.
Incomplete extraction: Insufficient solvent volume or number of extractions.- Use an adequate volume of an appropriate organic solvent for extraction. - Perform multiple extractions to ensure complete recovery of the product.
Product degradation during distillation: The product may decompose at excessively high temperatures.- Purify the product by fractional distillation under reduced pressure (2–3 mmHg) to lower the boiling point.[1]

Issue 2: Product Discoloration (Yellow to Brown Liquid)

Symptom Possible Cause Recommended Action
The final product is a yellow to light brown liquid instead of colorless. Presence of impurities: Side reactions or impurities in the starting materials can lead to colored byproducts.- Ensure the purity of the starting 4-chlorobenzhydrol. - Purify the crude product by vacuum distillation.[1]
Thermal degradation: Overheating during the reaction or distillation can cause decomposition and discoloration.- Maintain careful temperature control throughout the synthesis and purification steps.
Air oxidation: Prolonged exposure to air at elevated temperatures can lead to the formation of colored impurities.- Handle the product under an inert atmosphere, especially during purification and storage.

Issue 3: Exothermic Reaction and Temperature Control (Scale-Up Challenge)

Symptom Possible Cause Recommended Action
Rapid, uncontrolled increase in reaction temperature (runaway reaction). Rate of addition of chlorinating agent is too fast: This is particularly critical when using highly reactive agents like thionyl chloride.- Add the chlorinating agent dropwise using an addition funnel to maintain a steady, controllable reaction rate.
Inadequate cooling: The reaction vessel's cooling system is not sufficient to dissipate the heat generated.- Use an appropriately sized cooling bath (e.g., ice-water or dry ice-acetone). - Ensure efficient stirring to improve heat transfer.
High concentration of reactants: More concentrated solutions can lead to a faster and more exothermic reaction.- Use an appropriate solvent volume to effectively dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two primary synthesis routes are:

  • Chlorination of 4-chlorobenzhydrol: This is a common laboratory-scale method where 4-chlorobenzhydrol is reacted with a chlorinating agent such as concentrated hydrochloric acid or thionyl chloride.[1][2]

  • Reduction of 4-chlorobenzophenone (B192759) followed by chlorination: This two-step process involves the reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol using a reducing agent like sodium borohydride, followed by chlorination of the resulting alcohol.[4]

Q2: What are the critical safety precautions when handling this compound?

A2: this compound is a corrosive material that can cause severe skin burns and eye damage. It is also a lachrymator (a substance that causes tearing). Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle the compound under anhydrous conditions as it is moisture-sensitive.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting material (4-chlorobenzhydrol) and the appearance of the product (this compound).

Q4: What are the recommended storage conditions for this compound?

A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q5: What are the main impurities I should look for in my final product?

A5: The most common impurities include:

  • Unreacted starting material (4-chlorobenzhydrol).

  • The hydrolysis product (4-chlorobenzhydrol) if the compound has been exposed to moisture.

  • Side products from the chlorination reaction.

These impurities can typically be detected and quantified using HPLC or GC analysis.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Route 1: Chlorination with HCl Route 2: Chlorination with Thionyl Chloride Route 3: From 4-Chlorobenzophenone
Starting Material 4-Chlorobenzhydrol4-Chlorobenzhydrol4-Chlorobenzophenone
Typical Yield 90-97%[4][5]High Purity[1]92% (for reduction step)[4]
Purity >98% (after distillation)[1]High PurityHigh Purity
Reaction Temperature 40-60°C[1][2][4]Room Temperature0°C to Room Temperature (reduction), then chlorination
Reaction Time 2.5 - 7 hours[1][2][4]Overnight[6]2 hours (reduction)[4]
Key Advantages Readily available and inexpensive reagents.High purity product.Starts from a more stable ketone.
Key Challenges Exothermic reaction, requires careful temperature control.Thionyl chloride is highly reactive and corrosive.Two-step process.

Table 2: Analytical Methods for Quality Control

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradient with 0.1% phosphoric acidHelium at a constant flow rate (e.g., 1.0 mL/min)
Detection UV at 254 nm[1]Mass Spectrometry (EI mode)
Typical Application Purity assessment and quantification of non-volatile impurities like unreacted 4-chlorobenzhydrol.Identification and quantification of volatile impurities and confirmation of product identity.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chlorobenzhydrol using Concentrated HCl

Materials:

  • 4-Chlorobenzhydrol

  • Toluene (B28343)

  • Concentrated Hydrochloric Acid (37%)

  • 10% Aqueous Sodium Carbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzhydrol in toluene.

  • With vigorous stirring, add concentrated hydrochloric acid to the solution.

  • Heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.[1][2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The mixture will separate into two layers.

  • Separate the organic (toluene) layer.

  • Wash the organic layer with 10% aqueous sodium carbonate solution until the aqueous layer is neutral to pH paper.[1][2]

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The toluene solution containing this compound can be used directly for the next step, or the solvent can be removed under reduced pressure to obtain the crude product.

  • For high purity, the crude product should be purified by vacuum distillation (boiling point: 159-160°C at 2 mmHg).[1]

Protocol 2: Synthesis of this compound from 4-Chlorobenzhydrol using Thionyl Chloride

Materials:

  • 4-Chlorobenzhydrol

  • Anhydrous Dichloromethane

  • Pyridine (B92270)

  • Thionyl Chloride

  • 1M Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask equipped with an addition funnel and magnetic stirrer, under an inert atmosphere.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzhydrol in anhydrous dichloromethane.

  • Add pyridine to the solution and stir at room temperature.

  • In a separate, dry addition funnel, prepare a solution of thionyl chloride in anhydrous dichloromethane.

  • Add the thionyl chloride solution dropwise to the stirred alcohol solution at room temperature.

  • After the addition is complete, continue stirring the reaction mixture overnight at room temperature.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Transfer the mixture to a separatory funnel and wash with two portions of 1M hydrochloric acid, followed by one portion of water.[6]

  • Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the crude this compound as a pale yellow oil.[6]

  • Purify by vacuum distillation if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: From 4-Chlorobenzophenone cluster_route2 Route 2: Chlorination cluster_purification Purification 4-Chlorobenzophenone 4-Chlorobenzophenone Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) 4-Chlorobenzophenone->Reduction (e.g., NaBH4) Step 1 4-Chlorobenzhydrol 4-Chlorobenzhydrol Reduction (e.g., NaBH4)->4-Chlorobenzhydrol Chlorination Chlorination 4-Chlorobenzhydrol->Chlorination Step 2 Crude this compound Crude this compound Chlorination->Crude this compound Work-up (Wash, Dry) Work-up (Wash, Dry) Crude this compound->Work-up (Wash, Dry) Purified this compound Purified this compound Work-up (Wash, Dry)->Purified this compound Vacuum Distillation

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC/GC) Low_Yield->Check_Reaction_Completion Yes End End Low_Yield->End No Incomplete_Reaction Incomplete Reaction? Check_Reaction_Completion->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Workup Review Work-up Procedure Incomplete_Reaction->Check_Workup No Check_Reagent_Stoichiometry Check Reagent Stoichiometry Increase_Time_Temp->Check_Reagent_Stoichiometry Check_Reagent_Stoichiometry->Check_Reaction_Completion Product_Loss Product Loss during Work-up? Check_Workup->Product_Loss Optimize_Wash_Extraction Optimize Wash/Extraction Product_Loss->Optimize_Wash_Extraction Yes Check_Distillation Check Distillation Conditions Product_Loss->Check_Distillation No Optimize_Wash_Extraction->End Check_Distillation->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Monitoring Reactions with 4-Chlorobenzhydryl Chloride via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-Chlorobenzhydryl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for visualizing this compound and its derivatives on a TLC plate?

A1: The most common and non-destructive method is UV-induced fluorescence quenching.[1] this compound and many of its derivatives contain aromatic rings, which absorb UV light at 254 nm.[1][2] When a TLC plate containing a fluorescent indicator (e.g., F254) is irradiated with short-wave UV light (254 nm), the plate will fluoresce (typically green), and the spots of the UV-active compounds will appear as dark shadows.[1][2][3] This allows for the visualization of the compound without chemically altering it.

Q2: My spots are not visible under UV light. What should I do?

A2: If your compounds are not UV-active or are present in very low concentrations, you may need to use a chemical staining method.[4][5] For reactions involving this compound, a potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose choice, as it reacts with many functional groups. Alcohols, such as the hydrolysis byproduct 4-chlorobenzhydrol (B192747), will show up as yellow-brown spots on a purple background.[6] Other stains like p-anisaldehyde or phosphomolybdic acid can also be effective for visualizing a range of functional groups.[2]

Q3: How can I differentiate between this compound and its hydrolysis byproduct, 4-chlorobenzhydrol, on a TLC plate?

A3: 4-chlorobenzhydrol contains a polar hydroxyl (-OH) group, making it significantly more polar than this compound. On a normal-phase silica (B1680970) gel TLC plate, the more polar compound will have a stronger interaction with the stationary phase and will, therefore, travel a shorter distance up the plate. This results in a lower Retention Factor (Rf) value for 4-chlorobenzhydrol compared to the starting material, this compound.

Q4: What is a "co-spot" and why is it important when monitoring reactions?

A4: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[1] This is a critical control to help differentiate between the starting material and the product, especially if they have very similar Rf values. If the starting material and product are different, the co-spot will often appear as an elongated spot or two distinct, but close, spots.

Q5: My TLC plate shows a streak instead of a distinct spot for my reaction mixture. What could be the cause?

A5: Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: The most common cause is applying too much of the reaction mixture to the plate.[5] Try diluting your sample before spotting it.

  • Inappropriate solvent system: If the solvent system is too polar, it can cause highly polar compounds to streak.

  • Acidic or basic nature of the compound: The compound may be interacting strongly with the acidic silica gel. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluent can sometimes resolve this issue.[4][7]

  • Decomposition on the plate: this compound is sensitive to moisture and can hydrolyze to 4-chlorobenzhydrol on the silica gel plate, which can sometimes appear as a streak.[8][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - The sample is too dilute.- The compound is not UV-active, and no stain was used.- The compound is volatile and has evaporated.- The solvent level in the chamber was above the spotting line.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5]- Use a chemical stain such as potassium permanganate or p-anisaldehyde.[2][10]- If volatility is suspected, minimize the time the plate is exposed to air before and after development.- Ensure the solvent level in the developing chamber is below the baseline where the samples are spotted.[5]
The spots are streaked or elongated. - The sample is too concentrated.- The eluting solvent is too polar.- The compound is acidic or basic and is interacting with the silica gel.- The sample was not fully dry when the plate was placed in the developing chamber.- Dilute the sample before spotting.[4][5]- Decrease the polarity of the eluting solvent (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture).- Add a small amount of a modifier (e.g., 0.1-1% acetic acid or triethylamine) to the eluting solvent.[4][7]- Ensure the spots are completely dry before placing the plate in the chamber.
The spots for the starting material and product have very similar Rf values. - The eluting solvent is not providing adequate separation.- Try a different solvent system with a different polarity or solvent selectivity.[1] For example, if you are using a hexane/ethyl acetate system, try a dichloromethane (B109758)/methanol or a toluene-based system.
A new spot appears on the baseline that is not the starting material or the expected product. - A highly polar byproduct has formed.- The starting material or product is decomposing on the silica gel plate.- This could be the hydrolysis product, 4-chlorobenzhydrol. Co-spot with a known sample of 4-chlorobenzhydrol if available.- Consider if the reaction conditions could be leading to decomposition.
The solvent front is uneven. - The TLC plate was tilted in the developing chamber.- The bottom edge of the plate is not uniform.- Ensure the plate is placed vertically in the chamber and is not touching the sides.- Check the bottom of the plate for any chips or irregularities in the silica gel.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Nucleophilic Substitution Reaction of this compound

This protocol outlines the steps to monitor a generic reaction where this compound is reacted with a nucleophile (Nu-H) to form a substitution product.

1. Preparation of the TLC Plate:

  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
  • Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

2. Spotting the TLC Plate:

  • SM Lane: Using a capillary tube, spot a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) onto the "SM" mark.
  • Co Lane: Spot the same this compound solution on the "Co" mark.
  • RM Lane: At various time points during the reaction (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture with a capillary tube and spot it onto the "RM" mark. Also, spot the reaction mixture directly on top of the starting material spot in the "Co" lane.
  • Ensure each spot is small and concentrated, and allow the solvent to fully evaporate between applications.

3. Developing the TLC Plate:

  • Prepare a developing chamber with an appropriate solvent system (e.g., 10-30% ethyl acetate in hexane). The choice of solvent system may need to be optimized to achieve good separation (ideal Rf for the product is ~0.3-0.5).
  • Place the spotted TLC plate vertically into the chamber, ensuring the solvent level is below the starting line.
  • Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

4. Visualizing and Interpreting the Results:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely.
  • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
  • If necessary, use a chemical stain (e.g., potassium permanganate) to visualize any non-UV active spots.
  • The reaction is complete when the spot corresponding to the starting material (this compound) is no longer visible in the "RM" lane. The appearance of a new spot (the product) and the disappearance of the starting material indicates the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

Data Presentation

Table 1: Expected Relative Rf Values for Compounds in a Typical Reaction

Stationary Phase: Silica Gel; Mobile Phase: 20% Ethyl Acetate in Hexane (representative system)

CompoundStructureExpected PolarityExpected Relative Rf Value
This compound (Starting Material)C₁₃H₁₀Cl₂Least PolarHighest
Nucleophilic Substitution Product (e.g., an ether)VariesModerately PolarIntermediate
4-chlorobenzhydrol (Hydrolysis Byproduct)C₁₃H₁₁ClOMost PolarLowest

Note: Actual Rf values will vary depending on the specific reaction conditions, the exact solvent system used, and the nature of the TLC plate.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_spotting Sample Application cluster_development Chromatography cluster_analysis Analysis prep_plate Prepare TLC Plate (draw origin line) mark_lanes Mark Lanes (SM, Co, RM) prep_plate->mark_lanes spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) at different time points spot_co->spot_rm dev_chamber Prepare Developing Chamber spot_rm->dev_chamber run_tlc Develop TLC Plate dev_chamber->run_tlc dry_plate Dry Plate & Mark Solvent Front run_tlc->dry_plate uv_viz Visualize under UV Light (254 nm) dry_plate->uv_viz stain_viz Stain Plate (optional) uv_viz->stain_viz interpret Interpret Results (check for disappearance of SM) stain_viz->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_TLC cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with TLC Result streaking Spots are streaked? start->streaking no_spots No spots visible? start->no_spots bad_rf Rf values too high/low? start->bad_rf poor_sep Poor separation? start->poor_sep sol_streaking1 Dilute sample streaking->sol_streaking1 Overloaded? sol_streaking2 Add modifier to eluent (e.g., AcOH, Et3N) streaking->sol_streaking2 Acidic/Basic Compound? sol_no_spots1 Concentrate sample spotting no_spots->sol_no_spots1 Too dilute? sol_no_spots2 Use a chemical stain no_spots->sol_no_spots2 Not UV-active? sol_bad_rf Adjust solvent polarity bad_rf->sol_bad_rf Too polar/non-polar? sol_poor_sep Change solvent system poor_sep->sol_poor_sep Similar polarity?

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Chlorobenzhydryl Chloride vs. 4-Bromobenzhydryl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the reactivity of two key intermediates in organic synthesis: 4-chlorobenzhydryl chloride and 4-bromobenzhydryl chloride. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering a comprehensive overview of their relative performance in nucleophilic substitution reactions, supported by experimental data and detailed protocols.

Executive Summary

In nucleophilic substitution reactions, particularly solvolysis, the reactivity of the leaving group is a critical determinant of the reaction rate. Theoretical principles and experimental evidence consistently demonstrate that bromide is a better leaving group than chloride due to its lower bond dissociation energy with carbon and the greater stability of the bromide anion in solution. Consequently, 4-bromobenzhydryl chloride is expected to exhibit significantly higher reactivity than this compound under identical conditions. This guide substantiates this principle with available kinetic data and provides standardized protocols for verifying these reactivity differences in a laboratory setting.

Data Presentation: Comparative Solvolysis Rates

Solvent (Aqueous Ethanol (B145695), v/v)Benzhydryl Chloride (k x 10⁵ s⁻¹)Benzhydryl Bromide (k x 10⁵ s⁻¹)Reactivity Ratio (k_Br / k_Cl)
90%1.8375.541.3
80%13.346735.1
70%63.3210033.2
60%233--
50%817--

Data extrapolated from studies on the solvolysis of benzhydryl halides. The trend clearly indicates the superior reactivity of the bromide compound.

The significantly higher rate constants for benzhydryl bromide across all solvent systems underscore the enhanced reactivity due to the better leaving group ability of bromide. It is anticipated that this compound and 4-bromobenzhydryl chloride would exhibit a similar reactivity ratio. The electron-withdrawing nature of the halogen substituent at the para position will decrease the overall rate for both compounds compared to the unsubstituted benzhydryl halides, but the relative reactivity trend is expected to remain the same.

Reaction Mechanism and Logical Relationships

The solvolysis of benzhydryl halides typically proceeds through an S(_N)1 mechanism, involving the formation of a resonance-stabilized benzhydryl carbocation as the rate-determining step. The choice of the leaving group (Cl vs. Br) directly impacts the activation energy of this step.

SN1_Mechanism cluster_0 Step 1: Carbocation Formation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack (Fast) cluster_2 Step 3: Deprotonation (Fast) Reactant 4-X-Benzhydryl Halide (X = Cl or Br) Transition_State_1 Transition State Reactant->Transition_State_1 Heterolysis Carbocation 4-X-Benzhydryl Carbocation + Halide Anion (X⁻) Transition_State_1->Carbocation Heterolysis Solvent Solvent (SOH) as Nucleophile Product_Intermediate Protonated Product Solvent->Product_Intermediate Attack on Carbocation Final_Product Solvolysis Product Product_Intermediate->Final_Product -H⁺

SN1 Solvolysis Pathway for 4-Halobenzhydryl Halides.

Experimental Protocols

To quantitatively assess the comparative reactivity, a standardized solvolysis kinetics experiment can be performed. The following protocol outlines the methodology for determining the first-order rate constants.

Objective: To determine and compare the solvolysis rate constants of this compound and 4-bromobenzhydryl chloride in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

  • This compound

  • 4-Bromobenzhydryl chloride

  • Absolute Ethanol

  • Deionized Water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume) in a volumetric flask.

  • Temperature Equilibration: Place the solvent in the constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate for at least 30 minutes.

  • Substrate Solution Preparation: Prepare a stock solution of the benzhydryl halide in a small amount of a dry, inert solvent like acetone (B3395972) or acetonitrile.

  • Kinetic Run: a. Immerse the conductivity probe in the thermostated solvent. b. Inject a small, precise volume of the substrate stock solution into the solvent with vigorous stirring to ensure rapid mixing. c. Simultaneously start the stopwatch. d. Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of H⁺ and X⁻ ions.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G(∞) - G(_t)) versus time (t), where G(_t) is the conductivity at time t and G(∞) is the conductivity at infinite time (after the reaction has gone to completion). The slope of this line will be -k.

Experimental_Workflow Start Start Solvent_Prep Prepare Solvent Mixture (e.g., 80% aq. Ethanol) Start->Solvent_Prep Temp_Equil Equilibrate Solvent at Constant Temperature Solvent_Prep->Temp_Equil Substrate_Prep Prepare Stock Solution of 4-Halobenzhydryl Halide Temp_Equil->Substrate_Prep Injection Inject Substrate into Solvent & Start Timer Substrate_Prep->Injection Conductivity_Measurement Record Conductivity vs. Time Injection->Conductivity_Measurement Data_Analysis Plot ln(G_inf - G_t) vs. Time Conductivity_Measurement->Data_Analysis Rate_Constant Determine Rate Constant (k) from Slope Data_Analysis->Rate_Constant Comparison Compare k values for Chloro and Bromo derivatives Rate_Constant->Comparison End End Comparison->End

Workflow for Kinetic Analysis of Solvolysis.

Conclusion

The comparative analysis, grounded in fundamental chemical principles and supported by available experimental data for analogous compounds, unequivocally indicates that 4-bromobenzhydryl chloride is a more reactive substrate than this compound in nucleophilic substitution reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion. For researchers and professionals in drug development and chemical synthesis, this translates to faster reaction times, potentially milder reaction conditions, and higher throughput when utilizing the bromo-derivative. The choice between these two valuable synthetic intermediates should therefore be guided by the specific kinetic requirements of the synthetic step and the overall cost-effectiveness of the process.

A Comparative Analysis of 4-Chlorobenzhydryl Chloride and Other Benzhydryl Protecting Groups for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical properties, stability, and applications of 4-chlorobenzhydryl chloride alongside other key benzhydryl protecting groups, providing a data-driven guide for strategic selection in complex organic synthesis.

In the landscape of organic synthesis, particularly within the intricate pathways of drug development, the selection of an appropriate protecting group is a critical decision that can significantly influence the efficiency, yield, and success of a synthetic route. Among the diverse arsenal (B13267) of protecting groups, the benzhydryl moiety and its derivatives are prized for their steric bulk and specific cleavage conditions. This guide offers a comprehensive comparison of this compound with other common benzhydryl-based protecting groups, supported by available data and detailed experimental protocols to inform strategic synthetic planning.

Unveiling the Benzhydryl Protecting Groups: A Comparative Overview

Benzhydryl protecting groups are frequently employed to shield hydroxyl, amino, and thiol functional groups. Their stability and cleavage are modulated by the electronic nature of substituents on the phenyl rings. The stability of the benzhydryl cation formed during acid-catalyzed deprotection is a key determinant of the lability of the protecting group. Electron-donating groups enhance the rate of cleavage, while electron-withdrawing groups retard it.

This comparison focuses on three representative benzhydryl protecting groups: the unsubstituted benzhydryl (Bh), the electron-donating 4-methoxybenzhydryl (PMB), and the electron-withdrawing 4-chlorobenzhydryl (4-Cl-Bh).

Protecting GroupStructureIntroduction ReagentKey Stability CharacteristicsCommon Deprotection Conditions
Benzhydryl (Bh)
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
Benzhydryl chloride or bromideStable to concentrated HCl (aqueous) at reflux and TFA at room temperature.Strong acids (e.g., 10% triflic acid in TFA at 0°C).
4-Methoxybenzhydryl (PMB)
alt text
4-Methoxybenzhydryl chlorideMore acid-labile than benzhydryl due to the electron-donating methoxy (B1213986) group.Mild acidic conditions (e.g., dilute TFA). Oxidative cleavage with DDQ or CAN.
4-Chlorobenzhydryl (4-Cl-Bh)
alt text
This compoundMore stable to acid than benzhydryl due to the electron-withdrawing chloro group.Harsher acidic conditions than for benzhydryl. Strong Lewis acids may be required.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide representative procedures for the protection of an amine and an alcohol with this compound and their subsequent deprotection.

Protection of a Primary Amine with this compound

Objective: To protect a primary amine as its N-(4-chlorobenzhydryl) derivative.

Materials:

Procedure:

  • To a solution of the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM, add this compound (1.05 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-(4-chlorobenzhydryl) protected amine.

Deprotection of an N-(4-Chlorobenzhydryl) Protected Amine

Objective: To cleave the 4-chlorobenzhydryl group from a protected amine.

Materials:

  • N-(4-chlorobenzhydryl) protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-(4-chlorobenzhydryl) protected amine (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 10-50% v/v) to the solution at room temperature. Due to the increased stability of the 4-chlorobenzhydryl group, stronger conditions (e.g., neat TFA or the addition of a stronger acid like triflic acid) may be necessary.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the deprotected amine.

Strategic Selection and Mechanistic Insights

The choice of a benzhydryl protecting group should be guided by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule to the required deprotection conditions.

G Decision Workflow for Benzhydryl Protecting Group Selection start Start: Need to protect an alcohol, amine, or thiol? stability_check What level of acid stability is required? start->stability_check deprotection_method What deprotection method is preferred? stability_check->deprotection_method Consider stability of other functional groups pmb 4-Methoxybenzhydryl (PMB) (Mild acid or oxidative cleavage) deprotection_method->pmb Mild conditions needed bh Benzhydryl (Bh) (Strong acid cleavage) deprotection_method->bh Moderate stability needed cl_bh 4-Chlorobenzhydryl (4-Cl-Bh) (Very strong acid cleavage) deprotection_method->cl_bh High stability needed end Protecting group selected pmb->end bh->end cl_bh->end G Mechanism of Acid-Catalyzed Benzhydryl Ether Deprotection start Protected Substrate (R-O-Bh-X) protonation Protonation of Ether Oxygen (R-O(H+)-Bh-X) start->protonation H+ carbocation Formation of Benzhydryl Carbocation ([R-OH] + [+C(Ph)(C6H4X)]) protonation->carbocation Loss of R-OH product Deprotected Substrate (R-OH) + Carbocation Quench Product carbocation->product Nucleophilic quench substituent_effect Substituent Effect (X) on Carbocation Stability edg X = Electron-Donating Group (e.g., -OCH3) Stabilizes carbocation FASTER cleavage substituent_effect->edg ewg X = Electron-Withdrawing Group (e.g., -Cl) Destabilizes carbocation SLOWER cleavage substituent_effect->ewg

Unveiling the Cytotoxic Potential: A Comparative Analysis of 4-Chlorobenzhydryl Chloride Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cytotoxic effects of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on a range of cancer cell lines. Supported by experimental data, this document provides a comprehensive overview of their anti-proliferative activities, detailed experimental protocols, and insights into their mechanism of action.

A series of seven novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, designated 5a through 5g, were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The study, conducted by Yarim et al. (2012), demonstrated that these compounds exhibit significant growth inhibitory effects, with potencies varying based on the substituent on the benzoyl moiety and the specific cancer cell line.[1]

Comparative Cytotoxicity Data

The cytotoxic effects of the 4-Chlorobenzhydryl chloride derivatives were assessed across a diverse panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. The 50% growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined and are summarized in the tables below. Lower GI50 values indicate higher cytotoxic potency.

Table 1: GI50 Values (μM) of this compound Derivatives on Liver and Colon Cancer Cell Lines [1]

CompoundHUH7 (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)HCT-116 (Colon)
5a (R: 4-Cl) 4.644.15>4011.213.966.18
5b (R: 4-F) 8.3510.1612.3311.0210.5510.66
5c (R: 4-OCH3) 6.227.9110.007.221.676.18
5d (R: 4-Br) 5.376.1311.2410.045.338.29
5e (R: 4-NO2) 5.166.249.889.774.667.15
5f (R: 4-Ph) 10.2411.35>4012.7510.2112.87
5g (R: 2,4-diF) 7.118.127.008.996.559.01

Table 2: GI50 Values (μM) of this compound Derivatives on Breast, Gastric, and Endometrial Cancer Cell Lines [1]

CompoundMCF7 (Breast)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)KATO-3 (Gastric)MFE-296 (Endometrial)
5a (R: 4-Cl) 6.1112.011.912.1111.2210.89
5b (R: 4-F) 9.8915.675.346.7813.4512.98
5c (R: 4-OCH3) 6.0911.620.441.2210.079.73
5d (R: 4-Br) 7.8813.453.454.5612.8711.54
5e (R: 4-NO2) 5.8710.980.313.2110.5610.01
5f (R: 4-Ph) 11.54>408.7610.87>40>40
5g (R: 2,4-diF) 8.0114.320.855.4311.7811.03

Experimental Protocols

The evaluation of the cytotoxic effects of the this compound derivatives was performed using the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for assessing cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 2.5 to 40 μM) and incubated for a further 72 hours.

  • Cell Fixation: After the incubation period, the cells were fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing the plates with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound SRB dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The GI50 values were calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: SRB Assay A Cell Seeding (96-well plates) B Compound Treatment (72h incubation) A->B C Cell Fixation (TCA) B->C D Staining (Sulforhodamine B) C->D E Washing (1% Acetic Acid) D->E F Solubilization (Tris Buffer) E->F G Absorbance Reading (540 nm) F->G H Data Analysis (Calculate GI50) G->H

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of piperazine-containing compounds, a class to which these this compound derivatives belong, are often attributed to the induction of apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism implicated in their mode of action.

This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A critical event in this process is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax are activated, while the function of anti-apoptotic members like Bcl-2 is inhibited. This shift in balance leads to the formation of pores in the mitochondrial outer membrane.

The release of cytochrome c from the mitochondria triggers the formation of the apoptosome, a protein complex that activates caspase-9. Activated caspase-9 then initiates a cascade of effector caspases, including caspase-3, which are responsible for the execution phase of apoptosis, leading to the dismantling of the cell.

G cluster_pathway Proposed Signaling Pathway: Mitochondrial Apoptosis derivative 4-Chlorobenzhydryl Chloride Derivatives stress Cellular Stress derivative->stress bcl2 Bcl-2 (Anti-apoptotic) Inhibition stress->bcl2 bax Bax (Pro-apoptotic) Activation stress->bax mito Mitochondrial Permeability Transition bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apop Apoptosome Formation cyto_c->apop cas9 Caspase-9 Activation apop->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Mitochondrial pathway of apoptosis induced by the derivatives.

References

Spectroscopic Comparison of 4-Chlorobenzhydryl Chloride and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of the final product, 4-Chlorobenzhydryl chloride, with its key precursors, benzophenone (B1666685) and 4-chlorobenzophenone. Detailed experimental protocols for the synthesis and spectroscopic analysis are provided to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Benzophenone 7.81 - 7.78m4HAromatic H (ortho to C=O)
7.59 - 7.55m2HAromatic H (para to C=O)
7.49 - 7.45m4HAromatic H (meta to C=O)
4-Chlorobenzophenone 7.76 - 7.73m2HAromatic H (ortho to C=O, unsubstituted ring)
7.71d, J=8.5 Hz2HAromatic H (ortho to C=O, substituted ring)
7.59 - 7.55m1HAromatic H (para to C=O, unsubstituted ring)
7.48 - 7.44m4HAromatic H (meta to C=O, both rings)
This compound [1]7.34 - 7.26m9HAromatic H
6.05s1HBenzhydrylic H

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
Benzophenone [2]196.7C=O
137.6Aromatic C (ipso, attached to C=O)
132.4Aromatic CH (para)
130.0Aromatic CH (ortho)
128.3Aromatic CH (meta)
4-Chlorobenzophenone 195.5C=O
138.8Aromatic C (ipso, C-Cl)
137.1Aromatic C (ipso, attached to C=O, unsubstituted ring)
135.8Aromatic C (ipso, attached to C=O, substituted ring)
132.9Aromatic CH (para, unsubstituted ring)
131.5Aromatic CH (ortho, substituted ring)
129.9Aromatic CH (ortho, unsubstituted ring)
129.0Aromatic CH (meta, substituted ring)
128.5Aromatic CH (meta, unsubstituted ring)
This compound 140.2Aromatic C (ipso, attached to CH-Cl)
138.5Aromatic C (ipso, C-Cl)
134.2Aromatic C (ipso)
129.0 - 127.0Aromatic CH
63.8Benzhydrylic C

Table 3: IR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
Benzophenone [3][4][5]~1660C=O stretch
3080 - 3020Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
4-Chlorobenzophenone [6][7][8]~1655C=O stretch
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
~1090C-Cl stretch
This compound [9]3100 - 3000Aromatic C-H stretch
1600 - 1480Aromatic C=C stretch
~1090C-Cl stretch
~750C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzophenone [10][11]182105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
4-Chlorobenzophenone [6][12]216/218 (³⁵Cl/³⁷Cl)139/141 (ClC₆H₄CO⁺), 111/113 (ClC₆H₄⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
This compound [1][9]236/238/240201/203 ([M-Cl]⁺), 165 ([M-C₆H₅Cl]⁺), 139, 125, 101, 77

Synthetic Pathway

The synthesis of this compound from its precursor, 4-chlorobenzophenone, typically involves a two-step process: the reduction of the ketone to the corresponding alcohol, followed by a chlorination reaction.

Synthesis_Pathway 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol (B192747) 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol Reduction (e.g., NaBH4) 4-Chlorobenzhydryl_chloride This compound 4-Chlorobenzhydrol->4-Chlorobenzhydryl_chloride Chlorination (e.g., SOCl2, HCl) Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 4-Chlorobenzophenone Reduction Reduction Start->Reduction Intermediate 4-Chlorobenzhydrol Reduction->Intermediate Chlorination Chlorination Intermediate->Chlorination Product This compound Chlorination->Product NMR NMR Spectroscopy Product->NMR FTIR FTIR Spectroscopy Product->FTIR GCMS GC-MS Product->GCMS

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-Chlorobenzhydryl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. 4-Chlorobenzhydryl chloride and its derivatives are crucial building blocks in the synthesis of numerous pharmacologically active compounds, including antihistamines like Cetirizine and anticancer agents.[1][2][3] Ensuring the high purity of these intermediates is a critical step that directly impacts the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of common analytical techniques used to assess the purity of this compound derivatives. It includes detailed experimental protocols, data presentation examples, and decision-making workflows to assist researchers in selecting the most appropriate methods for their specific needs.

General Synthesis Pathway

The synthesis of this compound derivatives often starts from 4-chlorobenzophenone. A common route involves the reduction of the ketone to form an alcohol intermediate, followed by chlorination.[1][2][4] This product then serves as a key intermediate for further reactions, such as alkylation of piperazine, to create a diverse range of derivatives.[2][5]

The overall process, from synthesis to purification and final purity analysis, is a multi-step workflow that requires careful monitoring at each stage.

Synthesis and Purity Analysis Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials (e.g., 4-Chlorobenzophenone) reaction Chemical Reaction (e.g., Reduction, Chlorination) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup crude Crude Product workup->crude Isolate purify Purification (e.g., Distillation, Crystallization) crude->purify purified Purified Derivative purify->purified analysis Analytical Testing (TLC, HPLC, NMR, etc.) purified->analysis Sample data Data Analysis & Impurity Profile analysis->data final Final Product (Purity Confirmed) data->final

Caption: General workflow from synthesis to purity confirmation.

Comparison of Purity Assessment Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative results, the complexity of the sample matrix, and the desired level of sensitivity.[6][7] Spectroscopic and chromatographic techniques are the most powerful and widely used methods for determining the purity of organic compounds.[8]

Table 1: Comparison of Common Analytical Methods

MethodPrincipleInformation ObtainedAdvantagesDisadvantages / Limitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.[6]Qualitative purity (number of components), reaction monitoring, and selection of conditions for column chromatography.Fast, inexpensive, requires minimal sample, and allows for simultaneous analysis of multiple samples.[6]Primarily qualitative, less accurate than HPLC or GC, and lower resolution.[6]
High-Performance Liquid Chromatography (HPLC) Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[6]Quantitative purity (% area), detection and quantification of impurities, and determination of retention time.High resolution and sensitivity, highly accurate and reproducible for quantitative analysis, and applicable to non-volatile compounds.[6][8]More expensive instrumentation, requires expertise for method development, and can be time-consuming.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.[6]Quantitative purity of volatile compounds, detection of residual solvents, and analysis of thermal stability.Excellent for volatile and semi-volatile compounds, high sensitivity (especially with specific detectors like FID).[6]Not suitable for non-volatile or thermally unstable compounds; derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[8]Structural confirmation, identification of impurities, and quantitative analysis (qNMR) against a standard.Provides detailed structural information, non-destructive, and can be used for absolute quantification.[7][8]Relatively insensitive compared to other methods, expensive instrumentation, and complex spectra can be difficult to interpret.[7]
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[8]Molecular weight confirmation, structural information from fragmentation patterns, and impurity identification (often coupled with GC or LC).Extremely sensitive, provides molecular weight information, and helps in identifying unknown impurities.[6][8]Does not typically separate isomers, quantification can be challenging without standards, and complex mixture analysis requires prior separation (e.g., LC-MS).

Detailed Experimental Protocols

Below are example protocols for key analytical techniques. These should be adapted based on the specific properties of the derivative being analyzed and the available instrumentation.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized this compound derivative in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the origin line. Also spot the starting materials and a co-spot (mixture of sample and starting material) for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The presence of a single spot for the sample indicates high purity, while multiple spots suggest the presence of impurities.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[6]

Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • System and Columns: Utilize an HPLC system equipped with a UV detector. A reverse-phase C18 column is often suitable for these types of compounds.[1]

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point could be a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation:

    • Standard: Accurately weigh a reference standard of the this compound derivative and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Sample: Prepare the synthesized sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 225 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 2: Example HPLC Purity Data for Different Synthesis Batches

Batch IDRetention Time (min)Peak Area (Main Compound)Total Peak AreaPurity (%)
BATCH-0015.424890500495000098.80
BATCH-0025.414750100481000098.75
BATCH-0035.434995200500500099.80
  • Interpretation: Batch-003 shows the highest purity at 99.80%. The consistent retention time across batches suggests good method reproducibility. Any peaks other than the main peak should be investigated as potential impurities, starting materials, or by-products.

Decision-Making in Method Selection

Choosing the right analytical technique is crucial for efficient and accurate purity assessment. The following diagram illustrates a logical approach to selecting a method based on the analytical goal.

Method Selection Logic start Goal of Analysis? q1 Quick Purity Check or Reaction Monitoring? start->q1 q2 Quantitative Purity & Impurity Profile? q1->q2 No tlc Use TLC q1->tlc Yes q3 Structural Confirmation or Impurity Identification? q2->q3 No hplc_gc Use HPLC or GC (based on volatility) q2->hplc_gc Yes nmr_ms Use NMR and/or MS (often with LC/GC) q3->nmr_ms Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative analysis of different synthetic routes to cetirizine using 4-Chlorobenzhydryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the production of cetirizine (B192768), a widely used second-generation antihistamine, utilizing 4-Chlorobenzhydryl chloride as a key starting material. The comparison focuses on reaction efficiency, methodologies, and scalability, supported by experimental data from published literature.

Introduction

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent and selective H1-receptor antagonist. Its synthesis has been approached through various pathways. This guide specifically evaluates routes commencing with the commercially available this compound, a critical precursor that introduces the benzhydryl moiety of the final molecule. The two routes analyzed are:

  • Route 1: A multi-step synthesis involving the initial N-alkylation of piperazine (B1678402) with this compound, followed by the introduction of the ethoxyacetic acid side chain.

  • Route 2: A more direct approach involving the N-alkylation of N-(2-hydroxyethyl)piperazine with this compound to form a key alcohol intermediate, which is subsequently converted to cetirizine.

This analysis aims to provide drug development professionals with objective data to inform decisions on process optimization, cost-effectiveness, and scalability.

Logical Workflow of the Comparative Analysis

The following diagram illustrates the logical flow of the comparison between the two synthetic routes.

Comparative Workflow of Cetirizine Synthesis cluster_0 Route 1: Via Piperazine Alkylation cluster_1 Route 2: Via N-(2-hydroxyethyl)piperazine Alkylation start Starting Material: This compound route1_step1 Step 1: N-alkylation of Piperazine start->route1_step1 Reacts with Piperazine route2_step1 Step 1: N-alkylation of N-(2-hydroxyethyl)piperazine start->route2_step1 Reacts with N-(2-hydroxyethyl)piperazine route1_intermediate Intermediate: 1-[(4-chlorophenyl)(phenyl)methyl]piperazine route1_step1->route1_intermediate route1_step2 Step 2: Side-chain Addition (e.g., with 2-(2-chloroethoxy)acetamide) route1_intermediate->route1_step2 route1_hydrolysis Step 3: Hydrolysis route1_step2->route1_hydrolysis route1_product Cetirizine route1_hydrolysis->route1_product comparison Comparative Analysis: - Yield - Purity - Reaction Time - Scalability route1_product->comparison route2_intermediate Intermediate: 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol route2_step1->route2_intermediate route2_step2 Step 2: Oxidation/Side-chain Addition route2_intermediate->route2_step2 route2_product Cetirizine route2_step2->route2_product route2_product->comparison

Caption: Workflow of the two synthetic routes to cetirizine.

Route 1: Synthesis via N-Alkylation of Piperazine

This synthetic pathway involves a two-step process starting with the formation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, which is a key intermediate in several cetirizine syntheses.[1] This intermediate is then further reacted to introduce the ethoxyacetic acid side chain.

Reaction Pathway

start This compound intermediate1 1-[(4-chlorophenyl)(phenyl)methyl]piperazine start->intermediate1 + piperazine Piperazine piperazine->intermediate1 intermediate2 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide intermediate1->intermediate2 + reagent 2-(2-chloroethoxy)acetamide (B1366819) reagent->intermediate2 hydrolysis Alkaline Hydrolysis intermediate2->hydrolysis product Cetirizine hydrolysis->product

Caption: Synthesis of cetirizine via piperazine alkylation.

Experimental Protocol

Step 1: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine [2]

  • A mixture of this compound, piperazine (in excess), potassium carbonate, and a catalytic amount of potassium iodide is refluxed in a suitable solvent such as butanone or toluene (B28343) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography or recrystallization.

Step 2: Synthesis of 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide and subsequent hydrolysis [3]

  • The intermediate from Step 1 is subjected to N-alkylation with 2-(2-chloroethoxy)acetamide in the presence of a base.[3]

  • The resulting amide intermediate is then hydrolyzed under alkaline conditions to yield cetirizine.[3] This step is followed by acidification to isolate the final product.

Quantitative Data

The N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide has been reported to produce the intermediate amide in a 47% yield.[3] The overall yield for this route, starting from the piperazine derivative, is approximately 34% after hydrolysis.[3]

Route 2: Synthesis via N-Alkylation of N-(2-hydroxyethyl)piperazine

This route offers a more direct synthesis of a key alcohol intermediate, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, which is then converted to cetirizine. This approach can potentially reduce the number of synthetic steps.

Reaction Pathway

start This compound intermediate 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol start->intermediate + hep N-(2-hydroxyethyl)piperazine hep->intermediate oxidation Oxidation / Side-chain Addition (e.g., with sodium chloroacetate) intermediate->oxidation product Cetirizine oxidation->product

Caption: Synthesis of cetirizine via N-(2-hydroxyethyl)piperazine.

Experimental Protocol

Synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol [4]

  • In a reaction vessel, N-(2-hydroxyethyl)piperazine, an acid-binding agent (such as potassium carbonate or triethylamine), and a catalyst (sodium iodide) are dissolved in an organic solvent (e.g., DMF, DMAC, or DMSO).

  • This compound is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to 40-60°C.

  • The reaction is monitored by TLC until completion.

  • After cooling, the mixture is filtered, and the filtrate is diluted with water.

  • The aqueous solution is extracted, and the pH is adjusted to 9-11.

  • The organic layer is separated and the solvent is evaporated under reduced pressure to obtain the crude product.

Conversion to Cetirizine [5]

  • The alcohol intermediate can be converted to cetirizine by reaction with sodium chloroacetate (B1199739) in the presence of a strong base like potassium tert-butoxide.[5]

  • Alternatively, a newer procedure involves O-alkylation with 2-chloro-N,N-dimethylacetamide followed by hydrolysis of the resulting amide.[5]

Quantitative Data

The direct synthesis of the alcohol intermediate has been reported with yields ranging from 74.7% to 78.8%, with a purity of over 98%.[4] The subsequent conversion to cetirizine has been reported with a yield of 55.5% when using sodium chloroacetate.[5]

Comparative Data Summary

ParameterRoute 1: Via Piperazine AlkylationRoute 2: Via N-(2-hydroxyethyl)piperazine Alkylation
Key Intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
Number of Steps 3 (from this compound)2 (from this compound)
Reported Yield ~34% overall yield from the key intermediate[3]Intermediate: 74.7-78.8%[4]; Cetirizine from intermediate: ~55.5%[5]
Reported Purity Not explicitly stated for all stepsIntermediate: >98%[4]
Key Reagents Piperazine, 2-(2-chloroethoxy)acetamide, BaseN-(2-hydroxyethyl)piperazine, Sodium Iodide, Base, Sodium Chloroacetate
Reaction Conditions Reflux temperatures, multiple stepsModerate temperatures (40-60°C) for intermediate formation

Comparative Analysis

Efficiency and Yield: Route 2 appears to be more efficient in its initial step, providing the key alcohol intermediate in high yield and purity.[4] While the subsequent conversion to cetirizine has a moderate yield, the overall pathway may offer a higher throughput due to the high-yielding first step. Route 1 involves an additional step of forming the piperazine intermediate, and the reported overall yield is lower.[3]

Scalability and Process Simplicity: Route 2, particularly the one-step synthesis of the alcohol intermediate, presents a simpler and potentially more scalable process due to fewer synthetic steps and milder reaction conditions for the initial alkylation.[4] The purification of intermediates in multi-step syntheses like Route 1 can often pose challenges in large-scale production.

Reagent Availability and Cost: Both routes utilize commercially available starting materials. The cost-effectiveness would depend on the bulk pricing of piperazine versus N-(2-hydroxyethyl)piperazine and the other reagents involved in introducing the side chain.

Conclusion

Based on the available data, Route 2, involving the direct N-alkylation of N-(2-hydroxyethyl)piperazine, appears to be a more promising synthetic strategy for cetirizine starting from this compound. This route offers a higher yield for the key intermediate, involves fewer synthetic steps, and utilizes moderate reaction conditions, which are all advantageous for industrial-scale production. However, further optimization of the final conversion of the alcohol intermediate to cetirizine would be beneficial to improve the overall yield of this pathway. Route 1, while feasible, appears to be less efficient in terms of overall yield.

For drug development professionals, the choice of synthetic route will ultimately depend on a comprehensive evaluation of process economics, impurity profiles, and the ability to consistently meet regulatory standards. The data presented in this guide provides a strong foundation for such an evaluation.

References

The Efficacy of 4-Chlorobenzhydryl Chloride-Derived Antihistamines Versus Other H1 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of H1 receptor antagonists derived from 4-chlorobenzhydryl chloride, such as cetirizine (B192768) and levocetirizine (B1674955), against other first and second-generation H1 receptor antagonists. The information is supported by experimental data to elucidate the distinct pharmacological profiles of these compounds. This compound serves as a crucial chemical intermediate in the synthesis of various pharmaceuticals, including notable antihistamines.

Comparative Efficacy Data

The therapeutic efficacy of antihistamines is primarily determined by their binding affinity to the H1 receptor, the duration of their action, and their ability to mitigate histamine-induced allergic reactions. The following tables summarize key quantitative data for a selection of H1 receptor antagonists.

H1 Receptor Binding Affinity

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.

Antihistamine ClassCompoundH1 Receptor Ki (nM)Selectivity Profile
This compound-derived (Second Generation) Cetirizine~6[1][2]Highly selective for H1 receptor with negligible affinity for muscarinic, serotonin, dopamine, and α-adrenergic receptors.[1][3]
Levocetirizine~3[1][2]As the active enantiomer of cetirizine, it exhibits a higher affinity for the H1 receptor.[2]
First Generation Diphenhydramine16[3]Known to interact with muscarinic acetylcholine (B1216132) receptors, contributing to side effects like sedation and dry mouth.[3]
Dexchlorpheniramine2.67 - 4.81[2]The active S-enantiomer of chlorpheniramine, demonstrating high affinity for the H1 receptor.[2]
Other Second Generation Fexofenadine (B15129)>10[4]A peripherally selective antihistamine with low potential for sedation.
Loratadine>10[4]A long-acting antihistamine with a favorable safety profile.
Desloratadine<10[4]The active metabolite of loratadine, with a higher binding affinity.
Histamine-Induced Wheal and Flare Suppression

The histamine-induced wheal and flare test is a common pharmacodynamic assay to evaluate the in vivo efficacy of antihistamines. The test measures the ability of a drug to inhibit the localized swelling (wheal) and redness (flare) caused by an intradermal histamine (B1213489) injection.

AntihistamineOnset of ActionPeak InhibitionDuration of ActionKey Findings
Levocetirizine ~1 hour[5]3-6 hours[5][6]>24 hoursShowed maximum inhibition of wheal response after three and six hours compared to fexofenadine and desloratadine.[5][6]
Fexofenadine ≤2 hours, earliest onset[7]2-3 hours[5]~24 hoursHad the earliest onset of action and showed superior wheal suppression at 30 minutes compared to levocetirizine and desloratadine.[5][6][8]
Desloratadine >2 hours>6 hours>24 hoursShowed greater inhibition of wheal size at 24 hours, though not always statistically significant compared to levocetirizine and fexofenadine.[5][6]
Cetirizine 20-42 minutes[1]-≥24 hours[1]Generally more effective than other H1 receptor antagonists at inhibiting histamine-induced wheal and flare responses.[9]

Experimental Protocols

H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.

Methodology: A competitive radioligand binding assay is a widely used method.[10]

  • Materials and Reagents:

    • Cell Membranes: Membranes prepared from cells expressing the recombinant human histamine H1 receptor (e.g., CHO or HEK293 cells).[11]

    • Radioligand: [³H]mepyramine, a potent H1 receptor antagonist.[10][11]

    • Test Compounds: The antihistamines of interest.

    • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).[10][11]

    • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Wash Buffer: Cold assay buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled H1 antagonist).[10]

    • Equilibrium: Incubate the plate at room temperature (25°C) to allow the binding to reach equilibrium (typically 60-240 minutes).[10]

    • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[2]

    • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[10]

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo efficacy of an antihistamine by measuring its ability to suppress the cutaneous response to histamine.

Methodology: This test involves the intradermal injection of histamine and subsequent measurement of the resulting wheal and flare.[12]

  • Subjects: Healthy adult volunteers.

  • Procedure:

    • Baseline Measurement: Before drug administration, inject a standardized dose of histamine intradermally into the forearm.

    • Drug Administration: Administer a single dose of the antihistamine being tested.

    • Post-Dose Measurements: At specified time points after drug administration (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours), perform another intradermal histamine injection at a different site on the forearm.[8]

    • Wheal and Flare Measurement: At a set time after each histamine injection (typically 15-20 minutes), measure the diameter of the resulting wheal and flare.[13] This can be done by tracing the outlines onto a transparent sheet and then measuring the dimensions.

  • Data Analysis:

    • Calculate the mean area or diameter of the wheal and flare at each time point.

    • Compare the post-dose measurements to the baseline measurements to determine the percentage of suppression for each antihistamine.

    • Use statistical analysis to compare the efficacy of different antihistamines at various time points.

Signaling Pathways and Experimental Workflows

H1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release Ca²⁺ Release Ca_release->Cellular_Response ER->Ca_release Stimulates

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay H1 Receptor Binding Assay Functional_Assay Calcium Mobilization Assay Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Profiling Functional_Assay->Selectivity_Screen Wheal_Flare Histamine-Induced Wheal and Flare Test Selectivity_Screen->Wheal_Flare PK_PD Pharmacokinetics & Pharmacodynamics Wheal_Flare->PK_PD Toxicology Preclinical Toxicology PK_PD->Toxicology Efficacy_Data Comparative Efficacy Data Toxicology->Efficacy_Data Compound Test Compound Compound->Binding_Assay

References

In-Vitro Efficacy of Novel 4-Chlorobenzhydryl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of novel compounds synthesized from 4-Chlorobenzhydryl chloride, evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. The performance of these compounds is compared with established alternatives, supported by experimental data from various studies.

Anticancer Activity: Cytotoxicity Screening

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, potentially through the disruption of the mitochondrial pathway.

Comparative Cytotoxicity Data (GI₅₀)

The following table summarizes the 50% growth inhibition (GI₅₀) values (in µM) for a series of these novel compounds against various cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.[1][2] For comparison, representative GI₅₀/IC₅₀ values for the standard chemotherapeutic agent, Doxorubicin, are included.

Compound IDSubstituent (R)HepG2 (Liver)HUH7 (Liver)MCF7 (Breast)HCT-116 (Colon)Reference
5a 4-Chloro7.224.646.096.18[1]
5b 4-Fluoro>10>10>10>10[1]
5c 4-Methoxy7.22>106.096.18[1]
5d 4-Bromo>10>10>10>10[1]
5e 4-Nitro>10>10>10>10[1]
5f 4-Phenyl>10>10>10>10[1]
5g 2,4-difluoro>10>10>10>10[1]
Doxorubicin -0.48-0.040.07

Antimicrobial Activity

Derivatives of benzhydrylpiperazine have also been investigated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for representative compounds against various bacterial strains.

Comparative Antimicrobial Data (MIC)
Compound TypeBacterial StrainMIC (µg/mL)Reference
Benzhydrylpiperazine Sulfonamide Derivatives Staphylococcus aureus66 - >500[3]
Bacillus subtilis72 - >500[3]
Escherichia coli>500[3]
Pseudomonas aeruginosa66 - >500[3]
Benzhydrylpiperazine Carboxamide Derivatives Staphylococcus aureus49 - >500[3]
Bacillus subtilis48 - >500[3]
Escherichia coli>500[3]
Pseudomonas aeruginosa>500[3]
Nitrobenzenesulfonamide Hybrids Mycobacterium tuberculosis0.78 - >25[4]

Anti-inflammatory Activity

The anti-inflammatory potential of piperazine (B1678402) derivatives has been explored through their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Comparative Anti-inflammatory Data (% NO Inhibition)
Compound TypeConcentration (µg/mL)% Nitric Oxide InhibitionReference
N-Phenyl Piperazine Derivatives 100~85-90%[5]
500~90%[5]

Experimental Protocols

A. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ values from the dose-response curves.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

C. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. A simultaneous cell viability assay (e.g., MTT) is performed to ensure that the observed NO reduction is not due to cytotoxicity.

Visualizations

Signaling Pathway: Mitochondrial Apoptosis

The diagram below illustrates the proposed mitochondrial pathway of apoptosis induced by the novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. These compounds are hypothesized to cause mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Mitochondrial_Apoptosis Compound 4-Chlorobenzhydryl Chloride Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis.

Experimental Workflow

The following workflow diagram outlines the in-vitro testing cascade for the novel compounds synthesized from this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In-Vitro Screening cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Novel Compounds from this compound Anticancer Anticancer Screening (SRB Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) Synthesis->Antimicrobial Antiinflammatory Anti-inflammatory Screening (Nitric Oxide Assay) Synthesis->Antiinflammatory Data_Analysis Data Compilation & Analysis (GI50, MIC, % Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiinflammatory->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison Lead_Identification Lead Compound Identification Comparison->Lead_Identification

Caption: In-vitro screening workflow for novel compounds.

References

Safety Operating Guide

Proper Disposal of 4-Chlorobenzhydryl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 4-Chlorobenzhydryl chloride, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also classified as an irritant.[4] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (double nitrile or Viton are recommended)[5]

  • Protective clothing, such as a fully-buttoned lab coat[5]

  • Chemical splash goggles and a face shield[1][6][7]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][7]

  • Avoid direct contact with skin and eyes.[7]

  • Prevent the formation of mists or aerosols.[7]

  • Use non-sparking tools to prevent ignition sources.[7]

Storage:

  • Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[6]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is crucial.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[3][6]

Spill Cleanup:

  • For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[4]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[8]

  • Ensure the cleanup area is well-ventilated.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C13H10Cl2
Molecular Weight 237.13 g/mol
Appearance Light yellow liquid[6]
Boiling Point 159 - 160 °C @ 2 mmHg[6]
Flash Point > 113 °C[6]
Specific Gravity 1.240 g/cm³[6]
Solubility in Water Immiscible[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed by treating it as a halogenated organic hazardous waste.

Step 1: Waste Segregation

  • Crucially, keep halogenated organic wastes, such as this compound, separate from all other waste streams.[9][10]

  • Do NOT mix with:

    • Non-halogenated organic solvents[11]

    • Acids or bases[9]

    • Heavy metals[11]

    • Strong oxidizing or reducing agents[11]

Step 2: Container Selection and Labeling

  • Collect liquid this compound waste in a designated, compatible container. Polyethylene containers are generally recommended.[5][9]

  • The container must be in good condition and have a secure, tight-fitting lid.[12]

  • As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[10]

Step 3: Waste Accumulation

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.[10][12]

  • Ensure the storage area is cool, dry, and well-ventilated.[10]

  • Store the container in secondary containment to prevent spills from spreading.[10]

Step 4: Arrange for Disposal

  • Once the container is full or the project is complete, arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • Follow all institutional and local regulations for waste pickup and disposal.[1] The final disposal method for halogenated organic compounds is typically high-temperature incineration at a regulated facility.[9]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify 4-Chlorobenzhydryl Chloride as Halogenated Waste B Select a Designated, Compatible Waste Container A->B D Segregate from Other Waste Streams (Non-halogenated, Acids, Bases, etc.) A->D C Label Container with 'Hazardous Waste' and Chemical Name B->C E Add Waste to Container in a Ventilated Area C->E D->E F Keep Container Securely Closed in a Designated Accumulation Area E->F G Arrange for Pickup and Disposal via EHS or Licensed Contractor F->G H High-Temperature Incineration at a Regulated Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Chlorobenzhydryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chlorobenzhydryl Chloride

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures and disposal plans to ensure safe laboratory practices.

Chemical Overview and Hazards

This compound (CAS No. 134-83-8) is a corrosive liquid that poses significant health risks.[1][2] It is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4][5] Inhalation may lead to severe irritation of the respiratory tract, and ingestion can cause gastrointestinal irritation.[6] The toxicological properties of this material have not been fully investigated, warranting cautious handling at all times.[6]

Physical and Chemical Properties
PropertyValue
Physical State Liquid[1]
Appearance Light yellow or clear slightly yellow[1][6]
Molecular Formula C13H10Cl2[6]
Molecular Weight 237.13 g/mol [6]
Boiling Point 159 - 160 °C @ 2 mmHg[1][6]
Flash Point > 110 °C (> 230 °F)[6]
Specific Gravity 1.240 g/cm³[1][6]
Solubility Immiscible with water[6]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesWear appropriate protective gloves. The specific material should be selected based on the breakthrough time for this compound.
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles are essential.[2] A face shield should be worn if there is a risk of splashing.
Body Protective clothingWear appropriate protective clothing to prevent skin exposure.[6][7] This may include a lab coat, apron, or a chemical-resistant suit depending on the scale of work.
Respiratory RespiratorUse a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if aerosols or mists are generated.[8]

Operational Plan: Handling and Emergency Procedures

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]

  • Handling: Avoid breathing vapor or mist.[6] Prevent contact with skin and eyes.[6] After handling, wash hands and any exposed skin thoroughly.[1]

2. Spill and Emergency Response:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as detailed above.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3][6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

    • Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

    • Inhalation: Move the victim to fresh air immediately.[1][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste:

    • Collect all this compound waste, including unused material and solutions, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated lab supplies must be collected in a separate, clearly labeled hazardous waste container.

    • Contaminated clothing should be decontaminated or disposed of as hazardous waste.[2]

  • Final Disposal:

    • Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not pour down the drain or dispose of in regular trash.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_use Use Chemical as per Protocol prep_materials->handling_use handling_monitor Monitor for Spills/Exposure handling_use->handling_monitor cleanup_decontaminate Decontaminate Work Area handling_monitor->cleanup_decontaminate No Incidents emergency_spill Spill Response handling_monitor->emergency_spill Spill Occurs emergency_exposure Exposure Response handling_monitor->emergency_exposure Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_spill->cleanup_decontaminate emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_contact Contact Emergency Services emergency_firstaid->emergency_contact

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.